molecular formula C10H12N2O2 B028661 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 101167-13-9

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B028661
CAS No.: 101167-13-9
M. Wt: 192.21 g/mol
InChI Key: MLQQVSKLPBROCW-UHFFFAOYSA-N
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Description

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h2,4,6,9H,1,3,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQQVSKLPBROCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20632701
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101167-13-9
Record name 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20632701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is primarily achieved through a two-step process commencing with the nitration of 1-tetralone, followed by the reductive amination of the resulting 7-nitro-1-tetralone. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes a workflow diagram for clarity.

I. Synthesis Pathway Overview

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine from 1-tetralone can be depicted as a two-stage process:

  • Nitration of 1-Tetralone: The aromatic ring of 1-tetralone is nitrated to introduce a nitro group at the 7-position, yielding 7-nitro-1-tetralone.

  • Reductive Amination of 7-Nitro-1-tetralone: The ketone functional group of 7-nitro-1-tetralone is converted to a primary amine, resulting in the final product, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Synthesis_Workflow 1-Tetralone 1-Tetralone 7-Nitro-1-tetralone 7-Nitro-1-tetralone 1-Tetralone->7-Nitro-1-tetralone Nitration (KNO3, H2SO4) 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1-tetralone->7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Reductive Amination

Caption: Synthesis workflow for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

II. Experimental Protocols

Step 1: Synthesis of 7-Nitro-1-tetralone

This protocol describes the nitration of 1-tetralone to yield 7-nitro-1-tetralone.

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and surrounded by an ice bath, cool 60 mL of concentrated sulfuric acid to 0°C.

  • With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

  • Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise to the reaction mixture. It is crucial to maintain the reaction temperature at or below 15°C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with distilled water.

  • Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain pure 7-nitro-1-tetralone as a light yellow solid.

Quantitative Data:

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Amount (g)Moles (mmol)Yield (%)
1-TetraloneC₁₀H₁₀O146.18854.7-
Potassium NitrateKNO₃101.10659.3-
7-Nitro-1-tetraloneC₁₀H₉NO₃191.188.544.581
Step 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

This section outlines a general procedure for the reductive amination of 7-nitro-1-tetralone. This method is based on established chemical principles for the conversion of ketones to primary amines.

Materials:

  • 7-Nitro-1-tetralone

  • Ammonium acetate or Ammonia

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN), Sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)

  • Methanol or Ethanol

  • Appropriate work-up reagents (e.g., aqueous acid and base, organic solvent for extraction)

General Procedure (using Sodium Cyanoborohydride):

  • Dissolve 7-nitro-1-tetralone in a suitable solvent such as methanol.

  • Add a source of ammonia, such as ammonium acetate, in excess.

  • Adjust the pH of the mixture to a slightly acidic range (pH 6-7) by adding a small amount of acetic acid. This condition favors the formation of the intermediate imine.

  • Add a reducing agent, such as sodium cyanoborohydride, portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight, monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding an aqueous acid.

  • Basify the mixture with an aqueous base (e.g., NaOH) to a pH of >10 to liberate the free amine.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography, to yield pure 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Note: The specific quantities of reagents and reaction conditions (temperature, time) may require optimization for this particular substrate.

III. Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

StepStarting MaterialKey ReagentsProductYield (%)
11-TetraloneKNO₃, H₂SO₄7-Nitro-1-tetralone81
27-Nitro-1-tetraloneAmine Source, Reducing Agent7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amineNot specified in literature; requires experimental determination.

IV. Logical Relationships in Synthesis

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine follows a logical progression of functional group transformations.

Logical_Relationships cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Amination A Aromatic CH (at C7 of 1-Tetralone) B Electrophilic Aromatic Substitution A->B Reacts with Nitronium ion (NO2+) C Nitro Group (-NO2) (at C7) B->C D Ketone (C=O) (at C1 of 7-Nitro-1-tetralone) E Imine Formation D->E with Ammonia Source F Reduction E->F G Primary Amine (-NH2) (at C2) F->G

Caption: Key functional group transformations in the synthesis.

This guide provides a foundational understanding for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Researchers are encouraged to consult the primary literature and perform appropriate optimization and characterization for their specific applications.

An In-depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide combines reported data with well-established principles of organic chemistry and inferred properties from structurally related compounds.

Core Chemical Properties

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a derivative of 2-aminotetralin, a privileged scaffold known to interact with various biological targets, particularly within the central nervous system.[1] The introduction of a nitro group at the 7-position significantly influences its electronic properties and potential biological activity.

Table 1: Physicochemical Properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O₂[2][3]
Molecular Weight 192.21 g/mol [2]
CAS Number 101167-13-9[2]
Boiling Point 332.4 °C[3]
Density 1.234 g/cm³[3]
Flash Point 154.8 °C[3]
Refractive Index 1.598[3]
LogP (calculated) 1.4108[2]
Topological Polar Surface Area (TPSA) 69.16 Ų[2]

Synthesis and Experimental Protocols

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine typically proceeds in two key steps: the nitration of a tetralone precursor followed by reductive amination.

Synthesis of the Precursor: 7-Nitro-1-tetralone

A common and well-documented method for the synthesis of the key intermediate, 7-Nitro-1-tetralone, involves the nitration of α-tetralone.[4]

Experimental Protocol: Nitration of α-Tetralone [4]

  • Materials:

    • α-Tetralone

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Potassium Nitrate (KNO₃)

    • Ice

    • Ethanol

    • Water

  • Procedure:

    • Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

    • Slowly add 8 g (54.7 mmol) of α-tetralone to the cooled sulfuric acid with stirring.

    • In a separate flask, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

    • Add the potassium nitrate solution dropwise to the α-tetralone solution, maintaining the reaction temperature below 15 °C.

    • After the addition is complete, continue stirring the reaction mixture for 1 hour.

    • Quench the reaction by pouring the mixture into crushed ice.

    • Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

    • Recrystallize the crude product from a 1:1 ethanol/water mixture to yield 7-nitro-3,4-dihydro-2H-1-naphthalenone (7-Nitro-1-tetralone) as a light yellow solid.

  • Expected Yield: Approximately 81%.[4]

  • Characterization of 7-Nitro-1-tetralone:

    • Melting Point: 104-106 °C[4]

    • IR (film, cm⁻¹): 1675 (C=O), 1500 (NO₂, asymmetric), 1340 (NO₂, symmetric)[4]

    • ¹H NMR (400 MHz, CDCl₃) δ: 8.86 (d, J=2.4 Hz, 1H), 8.30 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 3.10 (t, J=6.1 Hz, 2H), 2.75 (t, J=6.8 Hz, 2H), 2.18-2.25 (m, 2H)[4]

Proposed Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine via Reductive Amination

Proposed Experimental Protocol: Reductive Amination of 7-Nitro-1-tetralone

  • Materials:

    • 7-Nitro-1-tetralone

    • Ammonium acetate (CH₃COONH₄)

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 7-Nitro-1-tetralone (1 eq.) in methanol.

    • Add a significant excess of ammonium acetate (e.g., 10 eq.) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (e.g., 1.5-2.0 eq.) in small portions, monitoring the reaction for gas evolution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

    • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a NaOH solution to a pH > 10.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

    • The product can be further purified by column chromatography on silica gel.

G alpha-Tetralone alpha-Tetralone 7-Nitro-1-tetralone 7-Nitro-1-tetralone alpha-Tetralone->7-Nitro-1-tetralone Nitration (H₂SO₄, KNO₃) 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1-tetralone->7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Reductive Amination (NH₄OAc, NaBH₄)

Caption: Synthetic pathway to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Spectral Properties (Predicted)

Direct experimental spectral data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is not available in the reviewed literature. The following are predicted key spectral features based on the known characteristics of the functional groups present in the molecule.

Table 2: Predicted Spectral Data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Spectroscopy Predicted Key Signals
¹H NMR - Aromatic protons (3H) in the δ 7.0-8.5 ppm range, with splitting patterns influenced by the nitro group. - Protons on the saturated ring (8H) in the δ 1.5-3.5 ppm range. - A broad singlet for the amine protons (NH₂) which may be exchangeable with D₂O.
¹³C NMR - Aromatic carbons (6C) in the δ 120-150 ppm range, with the carbon bearing the nitro group being significantly downfield. - Aliphatic carbons (4C) in the δ 20-60 ppm range.
IR (cm⁻¹) - N-H stretching of the primary amine (two bands) around 3300-3500 cm⁻¹. - Asymmetric and symmetric NO₂ stretching around 1520 and 1350 cm⁻¹, respectively. - C-N stretching around 1200-1350 cm⁻¹. - Aromatic C-H stretching above 3000 cm⁻¹. - Aliphatic C-H stretching below 3000 cm⁻¹.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 192. - Fragmentation patterns corresponding to the loss of the nitro group (NO₂), the amino group (NH₂), and cleavage of the aliphatic ring.

Reactivity and Stability

  • Stability: The compound should be stored at 4°C and protected from light to prevent degradation.[2] The nitro group can be susceptible to reduction, and the amine group can be prone to oxidation.

  • Reactivity:

    • Amine Group: The primary amine is nucleophilic and can undergo reactions such as acylation, alkylation, and formation of Schiff bases.

    • Nitro Group: The nitro group is a strong electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution. It can, however, be reduced to an amino group under various conditions (e.g., catalytic hydrogenation), which would yield 2,7-diamino-1,2,3,4-tetrahydronaphthalene. The nitro group can also participate in nucleophilic aromatic substitution reactions under specific conditions.[6]

G cluster_amine Amine Reactivity cluster_nitro Nitro Group Reactivity Amine Amine Acylation Acylation Amine->Acylation Alkylation Alkylation Amine->Alkylation Schiff Base Formation Schiff Base Formation Amine->Schiff Base Formation Nitro Nitro Reduction Reduction Nitro->Reduction Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution Nitro->Nucleophilic Aromatic Substitution

Caption: Potential reactivity of the primary amine and nitro functional groups.

Potential Biological Activity and Signaling Pathways

While no specific biological data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine has been found, the 2-aminotetralin scaffold is a well-known pharmacophore. Derivatives of 2-aminotetralin are extensively studied as ligands for dopamine and serotonin receptors, acting as agonists, partial agonists, or antagonists.[1] The introduction of substituents on the aromatic ring, such as the nitro group, can significantly modulate the affinity and selectivity for these receptors.

For instance, various substituted 2-aminotetralins have shown high affinity for 5-HT₁ₐ, 5-HT₂ₐ, and dopamine D₂ and D₃ receptors.[1] The functional consequences of receptor binding can lead to the modulation of downstream signaling pathways, such as the regulation of cyclic AMP (cAMP) levels through the activation or inhibition of adenylyl cyclase.

G 7-Nitro-2-aminotetralin 7-Nitro-2-aminotetralin Dopamine_Receptor Dopamine Receptor (e.g., D2, D3) 7-Nitro-2-aminotetralin->Dopamine_Receptor Serotonin_Receptor Serotonin Receptor (e.g., 5-HT1A, 5-HT2A) 7-Nitro-2-aminotetralin->Serotonin_Receptor Adenylyl_Cyclase Adenylyl Cyclase Dopamine_Receptor->Adenylyl_Cyclase Inhibition Serotonin_Receptor->Adenylyl_Cyclase Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP Downstream_Effects Cellular Response cAMP->Downstream_Effects

Caption: Postulated signaling pathway for 7-Nitro-2-aminotetralin derivatives.

Conclusion

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetically accessible compound with potential for further investigation in drug discovery. This guide has provided a summary of its known chemical properties, a detailed protocol for the synthesis of its precursor, and a proposed method for its final synthesis. While experimental spectral and biological data are currently lacking, the information presented here, based on established chemical principles and data from related compounds, serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental work is required to fully characterize this compound and elucidate its pharmacological profile.

References

An In-Depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS Number: 101167-13-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a nitro-substituted derivative of the 2-aminotetralin scaffold. Due to the limited availability of published data on this specific compound, this document focuses on its proposed synthesis, physicochemical properties derived from available data, and a discussion of its potential biological activities based on the known pharmacology of related compounds.

Core Compound Data

A summary of the available quantitative data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is presented in the table below. It is important to note that some of these properties are computationally predicted.

PropertyValueSource
CAS Number 101167-13-9ChemScene[1]
Molecular Formula C₁₀H₁₂N₂O₂ChemScene[1]
Molecular Weight 192.21 g/mol ChemScene[1]
Purity ≥95% (as offered by suppliers)ChemScene[1]
Topological Polar Surface Area (TPSA) 69.16 ŲChemScene[1]
logP (predicted) 1.4108ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Hydrogen Bond Acceptors 3ChemScene[1]
Rotatable Bonds 1ChemScene[1]

Proposed Synthetic Pathway

A plausible and efficient synthetic route to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine involves a two-step process starting from the commercially available 1-tetralone. The proposed pathway is outlined below.

Synthetic Pathway 1-Tetralone 1-Tetralone 7-Nitro-1-tetralone 7-Nitro-1-tetralone 1-Tetralone->7-Nitro-1-tetralone Nitration (H₂SO₄, KNO₃) 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1-tetralone->7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Reductive Amination (e.g., NH₃, H₂, Pd/C or NaBH₃CN) Nitro_Compound_MoA cluster_cell Cellular Environment Nitro_Compound Nitroaromatic Compound (Prodrug) Nitroreductases Nitroreductases Nitro_Compound->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductases->Reactive_Intermediates Cellular_Targets Cellular Targets (DNA, Proteins) Reactive_Intermediates->Cellular_Targets Covalent Binding / Damage Cell_Death Cell Death / Cytotoxicity Cellular_Targets->Cell_Death

References

molecular structure of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Due to the limited availability of published experimental data for this specific molecule, this guide combines available information on its precursors and structurally related compounds to offer a well-founded perspective for research and development.

Molecular Structure and Chemical Properties

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (CAS No. 101167-13-9) is a derivative of the aminotetralin scaffold, which is a core structure in many centrally acting pharmacological agents.[1] The molecule incorporates two key functional groups: a primary amine on the saturated portion of the tetralin ring system and a nitro group on the aromatic ring. These features suggest potential interactions with biological systems, particularly neurotransmitter receptors and cellular redox pathways.[1][2]

Table 1: Chemical and Computed Properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

PropertyValueReference(s)
CAS Number 101167-13-9[3][4]
Molecular Formula C₁₀H₁₂N₂O₂[3][4]
Molecular Weight 192.21 g/mol [4]
SMILES NC1CC2=C(C=CC(--INVALID-LINK--=O)=C2)CC1[4]
Topological Polar Surface Area (TPSA) 69.16 Ų[4]
logP (Computed) 1.4108[4]
Hydrogen Bond Donors 1[4]
Hydrogen Bond Acceptors 3[4]
Rotatable Bonds 1[4]

Synthesis and Characterization

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Amination 1-Tetralone 1-Tetralone 7-Nitro-1-tetralone 7-Nitro-1-tetralone 1-Tetralone->7-Nitro-1-tetralone  KNO₃, H₂SO₄  0-15 °C Target_Molecule 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1-tetralone->Target_Molecule  NH₄OAc, NaBH(OAc)₃  DCM, Room Temp

Figure 1: Proposed synthetic pathway for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.
Experimental Protocols

The following are representative protocols for the synthesis of the precursor and its subsequent conversion to the target molecule.

Protocol 1: Synthesis of 7-Nitro-1-tetralone (Precursor)

This protocol is adapted from established procedures for the nitration of 1-tetralone.[5]

  • Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C using an ice bath.

  • Addition of Substrate: Slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid with continuous stirring.

  • Nitration: Prepare a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid. Add this solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: After the addition is complete, continue stirring the mixture for 1 hour at 15 °C.

  • Work-up and Purification: Quench the reaction by pouring the mixture into crushed ice. Collect the resulting precipitate by vacuum filtration and wash it thoroughly with distilled water. Recrystallize the crude product from a 1:1 ethanol/water mixture to yield 7-nitro-1-tetralone as a light yellow solid.

Protocol 2: Reductive Amination of 7-Nitro-1-tetralone

This is a hypothetical protocol based on general methods for the reductive amination of tetralones.[1]

  • Reaction Setup: To a solution of 7-nitro-1-tetralone (1.0 eq) in dichloromethane (DCM), add ammonium acetate (10 eq).

  • Reduction: Stir the mixture at room temperature for 30 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Spectroscopic and Physicochemical Data

While experimental data for the final product is scarce, the data for its key precursor, 7-Nitro-1-tetralone, is available and presented below for reference.

Table 2: Physicochemical and Spectroscopic Data

Property7-Nitro-1-tetralone (Precursor)7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
Appearance Light yellow solidNot available in searched literature
Melting Point 104-106 °CNot available in searched literature
Boiling Point Not availableNot available in searched literature
¹H NMR Data available[5]Not available in searched literature
¹³C NMR Not availableNot available in searched literature
IR Spectrum Data available[5]Not available in searched literature
Mass Spectrum Data available[5]Not available in searched literature

Potential Biological Activity and Mechanism of Action

The biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine has not been explicitly reported. However, its structural motifs allow for informed hypotheses regarding its potential pharmacological profile.

Aminotetralin Scaffold: A Neuromodulatory Core

The 2-aminotetralin structure is a well-established pharmacophore that mimics endogenous monoamines, enabling it to interact with neurotransmitter receptors, particularly dopamine and serotonin receptors.[1] Derivatives of this scaffold have been extensively explored as agonists and antagonists for these receptors, with applications in treating neurological and psychiatric disorders.[6][7][8][9] It is plausible that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine could exhibit activity at these G-protein coupled receptors (GPCRs).

G Ligand Aminotetralin Derivative Receptor Dopamine/Serotonin Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (Gα, Gβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Figure 2: Generic GPCR signaling pathway potentially modulated by aminotetralin derivatives.
Nitroaromatic Group: A Bio-reductive Moiety

The nitroaromatic group is a common feature in various biologically active compounds, including antimicrobials and anticancer agents.[2] The mechanism of action often involves the enzymatic reduction of the nitro group within the target cells or microorganisms. This reduction can proceed through single or double electron transfers, generating reactive intermediates such as nitroso and hydroxylamino species, as well as reactive oxygen species (ROS). These intermediates can lead to cellular damage by covalently modifying macromolecules like DNA and proteins, or through oxidative stress.

G Nitroaromatic Nitroaromatic Compound (R-NO₂) Nitroreductase Cellular Nitroreductases (e.g., in bacteria or tumor cells) Nitroaromatic->Nitroreductase Nitro_Radical Nitro Radical Anion (R-NO₂⁻) Nitroreductase->Nitro_Radical + e⁻ Nitroso Nitroso Intermediate (R-NO) Nitro_Radical->Nitroso + e⁻, + H⁺ Hydroxylamino Hydroxylamino Intermediate (R-NHOH) Nitroso->Hydroxylamino + 2e⁻, + 2H⁺ Cell_Damage Covalent Adducts (DNA, Proteins) & Oxidative Stress Hydroxylamino->Cell_Damage Electrophilic Species

Figure 3: General mechanism of bio-reductive activation of nitroaromatic compounds.

Suggested Experimental Workflows for Biological Evaluation

To elucidate the biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a series of in vitro assays are recommended. The following is a representative protocol for a cytotoxicity assay, which would be a prudent first step given the presence of the nitro group.

Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay

This assay determines the concentration at which the compound reduces the viability of a cell culture by 50% (IC₅₀).

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

G Start Start Seed_Cells Seed cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate 24h for attachment Seed_Cells->Incubate_24h Treat_Compound Treat cells with serial dilutions of compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate for 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % viability and determine IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 4: Experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a molecule of significant interest due to its hybrid structure, combining the neuromodulatory potential of the aminotetralin scaffold with the bio-reductive properties of a nitroaromatic group. While there is a lack of direct experimental data on its synthesis and biological activity, a robust research plan can be formulated based on established chemical and pharmacological principles.

Future research should focus on:

  • Chemical Synthesis and Characterization: Developing and optimizing a reliable synthetic route and fully characterizing the compound using modern spectroscopic techniques (NMR, MS, IR) and determining its physicochemical properties (melting point, solubility).

  • In Vitro Pharmacological Profiling: Screening the compound for binding and functional activity at a panel of dopamine and serotonin receptors.

  • Antimicrobial and Cytotoxicity Screening: Evaluating its activity against a range of bacterial strains and cancer cell lines to explore the potential of its nitroaromatic moiety.

  • Mechanism of Action Studies: Investigating the role of nitro-reduction in any observed biological activity and exploring its effects on downstream signaling pathways.

This foundational work will be critical in determining the potential of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine as a lead compound for drug discovery.

References

Spectroscopic Profile of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a detailed, predicted spectroscopic profile based on analogous structures and established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. These predictions are derived from the analysis of its constituent functional groups (primary amine, nitro group, and a tetralin scaffold) and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.99d1HH-6
~ 7.97dd1HH-8
~ 7.22d1HH-5
~ 3.50 - 3.60m1HH-2
~ 3.10 - 3.25m2HH-4
~ 2.85 - 3.00m2HH-1
~ 2.00 - 2.15m1HH-3a
~ 1.60 - 1.75m1HH-3b
~ 1.55br s2H-NH₂

Predicted chemical shifts for the aromatic protons are based on data for Dimethyl 6-Nitro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate, which shows resonances at δ 7.99 (d) and 7.22 (m) for the protons on the nitrated aromatic ring.[1]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 146.7C-7
~ 141.8C-8a
~ 135.6C-4a
~ 129.7C-5
~ 123.8C-8
~ 121.6C-6
~ 48.5C-2
~ 31.4C-4
~ 30.5C-3
~ 29.0C-1

Predicted chemical shifts for the aromatic carbons are based on data for Dimethyl 6-Nitro-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylate.[1] Carbons attached to the nitrogen of an amine group typically appear in the 10-65 ppm range in ¹³C NMR spectra.[2]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretch
2950 - 2850MediumAliphatic C-H stretch
1620 - 1580MediumN-H bend (scissoring)
1550 - 1475StrongAsymmetric NO₂ stretch
1360 - 1290StrongSymmetric NO₂ stretch
1335 - 1250StrongAromatic C-N stretch

Primary amines typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹.[3] The nitro group is characterized by two strong absorption bands corresponding to asymmetric and symmetric stretching.[3]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
192Moderate[M]⁺ (Molecular Ion)
175Low[M - NH₃]⁺
146High[M - NO₂]⁺
117High[M - NO₂ - C₂H₅]⁺ (Benzylic cleavage)

The molecular weight of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is 192.21 g/mol .[4][5] The nitrogen rule in mass spectrometry states that a compound with an even number of nitrogen atoms will have an even nominal molecular weight. Alpha-cleavage is a common fragmentation pathway for amines.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • The NMR spectra are recorded on a 500 MHz spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • A standard proton NMR experiment is performed.

    • Typically, 16 to 32 scans are acquired with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment is performed.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • A relaxation delay of 2-5 seconds is used.

  • Data Processing:

    • The acquired Free Induction Decays (FIDs) are Fourier transformed.

    • Phase and baseline corrections are applied.

    • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of the empty spectrometer is recorded and subtracted from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction:

    • A dilute solution of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in a volatile solvent (e.g., methanol or acetonitrile) is prepared.

    • The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatography (GC) or liquid chromatography (LC) system for separation from any impurities.

  • Ionization:

    • Electron Ionization (EI) is a common technique for small molecules. The sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection:

    • An electron multiplier or similar detector records the abundance of each ion.

  • Data Analysis:

    • The mass spectrum is plotted as relative intensity versus m/z.

    • The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and characterization of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Spectroscopic_Workflow Start Start: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Check Purity Assessment (TLC, HPLC) Purification->Purity_Check IR IR Spectroscopy Purity_Check->IR NMR NMR Spectroscopy (¹H, ¹³C) Purity_Check->NMR MS Mass Spectrometry (e.g., EI-MS) Purity_Check->MS Functional_Groups Identify Functional Groups (-NH₂, -NO₂, Aromatic, Aliphatic) IR->Functional_Groups Structural_Elucidation Determine Connectivity and Stereochemistry NMR->Structural_Elucidation Molecular_Weight Determine Molecular Weight and Fragmentation Pattern MS->Molecular_Weight Combine_Data Combine and Correlate All Spectroscopic Data Functional_Groups->Combine_Data Structural_Elucidation->Combine_Data Molecular_Weight->Combine_Data Structure_Confirmation Structure Confirmation of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Combine_Data->Structure_Confirmation End End: Confirmed Structure Structure_Confirmation->End

Spectroscopic analysis workflow.

References

An In-depth Technical Guide on 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a synthetic organic compound belonging to the aminotetralin class of molecules. While not a widely studied compound in its own right, it serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a tetralin core with both a nitro and an amine functional group, makes it a versatile building block for the development of novel therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, with a focus on detailed experimental protocols and quantitative data.

Introduction

The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules often exhibit affinity for various receptors and transporters in the central nervous system, leading to their investigation for the treatment of neurological and psychiatric disorders. The introduction of a nitro group, as seen in 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, offers a strategic point for further chemical modification or can influence the electronic properties of the molecule, potentially modulating its biological activity.

While the specific discovery and a detailed historical account of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are not extensively documented in readily available literature, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 101167-13-9. The compound is primarily recognized as a synthetic intermediate. This guide will focus on the logical synthetic pathways to this molecule, based on established organic chemistry principles and published procedures for analogous compounds.

Synthesis

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a multi-step process that begins with the nitration of a commercially available starting material, 1-tetralone. The resulting 7-nitro-1-tetralone is then converted to the target amine.

Synthesis of the Precursor: 7-Nitro-1-tetralone

The key precursor for the synthesis of the target compound is 7-nitro-1-tetralone (also known as 7-nitro-3,4-dihydro-2H-naphthalen-1-one). This is typically prepared by the electrophilic nitration of 1-tetralone.

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • With continuous stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

  • Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate dissolved in 18 mL of concentrated sulfuric acid dropwise through the dropping funnel. It is crucial to maintain the reaction temperature at or below 15 °C during the addition.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour at 15 °C.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with distilled water.

  • Recrystallize the crude product from a 1:1 mixture of ethanol and water to yield 7-nitro-1-tetralone as a light yellow solid.

Quantitative Data:

ProductStarting MaterialReagentsReaction TimeYield (%)Reference
7-Nitro-1-tetralone1-TetraloneConc. H₂SO₄, KNO₃1 hour81[1]

Characterization Data for 7-Nitro-1-tetralone:

AnalysisDataReference
Melting Point104-106 °C[1]
Infrared (IR) Spectroscopy (film)1675 cm⁻¹ (C=O), 1500 cm⁻¹ (NO₂, asymmetric), 1340 cm⁻¹ (NO₂, symmetric)[1]
¹H NMR (400 MHz, CDCl₃)δ 2.18-2.25 (m, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 3.10 (t, J = 6.1 Hz, 2H, CH₂), 7.45 (d, J = 8.4 Hz, 1H, ArH), 8.30 (dd, J = 2.4 Hz, 8.4 Hz, 1H, ArH), 8.86 (d, J = 2.4 Hz, 1H, ArH)[1]
Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

The conversion of 7-nitro-1-tetralone to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be achieved through reductive amination. This process involves the reaction of the ketone with an amine source (in this case, ammonia) to form an intermediate imine, which is then reduced to the desired amine.

Materials:

  • 7-Nitro-1-tetralone

  • Ammonium formate or Ammonia in methanol

  • Reducing agent (e.g., Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd/C) with H₂ gas)

  • Methanol or Ethanol

  • Appropriate workup reagents (e.g., dilute acid and base)

General Procedure (Conceptual):

  • Dissolve 7-nitro-1-tetralone in a suitable solvent such as methanol or ethanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium formate.

  • If using a chemical reducing agent like NaBH₃CN, add it portion-wise to the reaction mixture while monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC).

  • Alternatively, if using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere in the presence of a catalyst like Pd/C. This method has the potential to also reduce the nitro group, so careful control of reaction conditions would be necessary to achieve selectivity.

  • Upon completion of the reaction, perform an appropriate workup, which typically involves quenching any remaining reducing agent, followed by an acid-base extraction to isolate the amine product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine:

PropertyValueReference
Molecular FormulaC₁₀H₁₂N₂O₂[4]
Molecular Weight192.21 g/mol [4]
Purity≥95% (as commercially available)[4]

Logical and Experimental Workflows

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be visualized as a two-step process. The first step is the nitration of the commercially available 1-tetralone. The second, and key, step is the reductive amination of the resulting 7-nitro-1-tetralone.

G cluster_0 Step 1: Synthesis of 7-Nitro-1-tetralone cluster_1 Step 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 1-Tetralone 1-Tetralone Nitration Reaction Nitration Reaction 1-Tetralone->Nitration Reaction Nitrating Mixture (H2SO4/KNO3) Nitrating Mixture (H2SO4/KNO3) Nitrating Mixture (H2SO4/KNO3)->Nitration Reaction 7-Nitro-1-tetralone 7-Nitro-1-tetralone Nitration Reaction->7-Nitro-1-tetralone 7-Nitro-1-tetralone_2 7-Nitro-1-tetralone Reductive Amination Reductive Amination 7-Nitro-1-tetralone_2->Reductive Amination Ammonia Source Ammonia Source Ammonia Source->Reductive Amination Reducing Agent Reducing Agent Reducing Agent->Reductive Amination Target Compound 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Reductive Amination->Target Compound

Synthetic pathway for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Role in Drug Discovery and Development

While there is limited information on the direct biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, its structural features suggest its primary utility as a scaffold in medicinal chemistry. The aminotetralin core is a well-established pharmacophore for various CNS targets. The presence of the nitro group allows for further chemical elaboration. For instance, the nitro group can be reduced to an amine, which can then be functionalized to introduce a wide range of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) of novel compounds.

Derivatives of aminotetralins have been investigated for their potential as:

  • Dopamine and serotonin receptor agonists and antagonists.[5]

  • Inhibitors of neurotransmitter reuptake.[6]

  • Antimicrobial agents.

The 7-nitro substitution pattern, in particular, has been explored in the development of various bioactive molecules.

G Start 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Reduction Reduction of Nitro Group Start->Reduction Functionalization Functionalization of Amino Group Start->Functionalization Diamino Intermediate 7-Amino-1,2,3,4-tetrahydronaphthalen-2-amine Derivative Reduction->Diamino Intermediate Substituted Amine N-Substituted Derivative Functionalization->Substituted Amine Library Library of Novel Compounds Diamino Intermediate->Library Substituted Amine->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Workflow for the use of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in drug discovery.

Conclusion

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, while not a widely studied end-product, represents a valuable and versatile intermediate in synthetic and medicinal chemistry. Its synthesis, achievable through a straightforward nitration and subsequent reductive amination of 1-tetralone, provides access to a scaffold that can be readily modified to generate libraries of novel compounds for drug discovery programs. Further research into the direct biological activities of this compound and its simple derivatives could also yield interesting findings. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.

References

derivatives of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Derivatives of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydronaphthalen-2-amine (2-aminotetralin) scaffold is a privileged structure in medicinal chemistry, known for its interaction with central nervous system targets, particularly dopamine and serotonin receptors. The introduction of a nitro group at the 7-position creates 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound that combines the established pharmacophore of 2-aminotetralin with the potent, albeit complex, biological and physicochemical properties of a nitroaromatic moiety. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships (SAR) of derivatives based on this core. While specific research on derivatives of this exact compound is limited, this document extrapolates from the rich pharmacology of related 2-aminotetralins and nitroaromatic compounds to provide a scientifically grounded framework for future drug discovery and development efforts.

Core Compound Physicochemical Data

The parent compound, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, serves as the foundation for the derivatives discussed herein. Its key properties are summarized below.

PropertyValueReference
CAS Number 101167-13-9[1][2][3]
Molecular Formula C₁₀H₁₂N₂O₂[1]
Molecular Weight 192.21 g/mol [1]
Topological Polar Surface Area (TPSA) 69.16 Ų[1]
LogP 1.4108[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis and Derivatization Strategies

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives can be approached through a multi-step process starting from 1-tetralone. The general workflow involves the nitration of the aromatic ring, followed by the introduction of the amine group, and subsequent derivatization.

G A 1-Tetralone B Nitration (H₂SO₄, KNO₃) A->B Step 1 C 7-Nitro-1-tetralone B->C D Reductive Amination (e.g., NH₃/H₂, Raney Ni or NaBH(OAc)₃) C->D Step 2 E 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (Core Compound) D->E F N-Alkylation / N-Arylation E->F Step 3a G Amide / Sulfonamide Formation E->G Step 3b H Nitro Group Reduction (e.g., H₂, Pd/C or SnCl₂) E->H Step 3c I N-Substituted Derivatives F->I J Acyl / Sulfonyl Derivatives G->J K 7-Amino Derivatives H->K

Caption: Proposed synthetic workflow for derivatives.
Experimental Protocols

Protocol 2.1.1: Synthesis of 7-Nitro-1-tetralone (Precursor) [4]

This protocol describes the electrophilic nitration of the 1-tetralone core, a critical first step.

  • Preparation: Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Substrate: With vigorous stirring, slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid, ensuring the temperature does not rise significantly.

  • Nitration: Add 5.6 g (55.4 mmol) of potassium nitrate (KNO₃) portion-wise over 30 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at 15 °C for 1 hour.

  • Work-up: Pour the reaction mixture onto 200 g of crushed ice. The crude product will precipitate.

  • Purification: Collect the precipitate by suction filtration, wash thoroughly with water until the filtrate is neutral, and then recrystallize from ethanol to yield pure 7-nitro-1-tetralone.

Table 2.1: Comparison of Nitration Methods for 1-Tetralone [4]

Reagents and ConditionsReaction TimeYield (%)
Conc. H₂SO₄, KNO₃, 0-15 °C1 hour81
H₂SO₄/HNO₃, -15 °C to ambient45 minutes55

Protocol 2.1.2: Reductive Amination of 7-Nitro-1-tetralone (General Procedure)

This protocol outlines a general method for converting the ketone precursor into the primary amine core structure.

  • Reaction Setup: To a solution of 7-nitro-1-tetralone (10 mmol) in 50 mL of methanol, add ammonium acetate (100 mmol).

  • Reduction: Add sodium cyanoborohydride (15 mmol) in one portion.

  • Reaction: Stir the mixture at room temperature for 24-48 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by adding 20 mL of 1 M HCl. Remove the methanol under reduced pressure.

  • Extraction: Basify the aqueous residue with 2 M NaOH to pH > 10 and extract with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel column chromatography.

Biological Activity and Mechanism of Action

The biological profile of 7-nitro-2-aminotetralin derivatives is hypothesized to be a composite of the activities associated with the 2-aminotetralin scaffold and the nitroaromatic moiety.

Interaction with Monoamine Receptors

2-Aminotetralin derivatives are well-known modulators of dopamine and serotonin receptors.[5] The rigid structure mimics the conformation of endogenous monoamines, allowing for high-affinity binding.[6]

  • Dopamine Receptors: These compounds often exhibit activity at D₂-like (D₂, D₃, D₄) and D₁-like (D₁, D₅) receptors. Agonism at D₂-like receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.[5]

  • Serotonin Receptors: Various 5-HT receptor subtypes are also targets. The specific substitution pattern on the aromatic ring and the amino group dictates the affinity and selectivity profile.[5]

G cluster_0 D₂-like Receptor Signaling DA Dopamine / 2-Aminotetralin Agonist D2R D₂ Receptor DA->D2R Gi Gᵢ Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Response

Caption: Simplified D₂-like receptor signaling pathway.
Role of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly alters the electronic properties of the aromatic ring, which can influence receptor binding affinity. More importantly, the nitro group can be a pharmacophore or a toxicophore, depending on its metabolic fate.[7]

  • Bioreduction: In biological systems, particularly under hypoxic conditions, the nitro group can undergo enzymatic reduction to form nitroso and hydroxylamine intermediates.[8] These reactive species can covalently modify macromolecules like DNA and proteins, leading to cytotoxicity. This mechanism is the basis for the activity of many antimicrobial and anticancer drugs.[9]

  • QSAR Considerations: Quantitative structure-activity relationship (QSAR) studies on nitroaromatics show that toxicity and biological activity are often correlated with factors like hydrophobicity and the compound's reduction potential.[10][11] The presence of other substituents on the molecule can modulate these properties.

Structure-Activity Relationships (SAR)

While specific SAR data for 7-nitro-2-aminotetralin derivatives is not available, principles can be derived from related compound classes. The table below presents a hypothetical framework for a SAR study, illustrating the type of data required to guide lead optimization.

Table 4.1: Hypothetical SAR Data for N-Substituted 7-Nitro-2-aminotetralin Derivatives

Compound IDR-Group (at NH₂)D₂ Receptor Ki (nM)5-HT₂ₐ Receptor Ki (nM)Cytotoxicity CC₅₀ (µM)
Parent -H[Data][Data][Data]
Deriv-01 -CH₃[Data][Data][Data]
Deriv-02 -CH₂CH₃[Data][Data][Data]
Deriv-03 -n-propyl[Data][Data][Data]
Deriv-04 -CH₂-Ph[Data][Data][Data]

Key SAR Insights from Related Scaffolds:

  • N-Substitution: For 2-aminotetralins, the size and nature of the substituent on the amino group are critical for dopamine versus serotonin receptor selectivity. Small alkyl groups (e.g., methyl, ethyl) are often preferred for dopamine receptor affinity, while larger or more complex groups can shift activity towards serotonin receptors.

  • Aromatic Substitution: The position and electronic nature of substituents on the aromatic ring influence binding. A 7-nitro group is strongly electron-withdrawing, which will impact the pKa of the amine and the electronic character of the phenethylamine pharmacophore, likely altering receptor interactions compared to hydroxyl or methoxy-substituted analogs.[12]

  • Stereochemistry: The stereochemistry at the C-2 position is crucial for biological activity, with one enantiomer typically being significantly more potent than the other.[6]

Conclusion and Future Directions

The 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine core represents an intriguing but underexplored area of medicinal chemistry. The fusion of a classic CNS pharmacophore with a bioreducible nitro group offers the potential for developing novel therapeutics, possibly with applications in oncology (as hypoxia-activated prodrugs) or as CNS agents with unique pharmacological profiles.

Future research should focus on:

  • Systematic Synthesis: Preparation of a library of derivatives with systematic modifications at the amino group and exploration of other substituents on the aromatic ring.

  • Pharmacological Profiling: Comprehensive screening of these derivatives against a panel of dopamine, serotonin, and other CNS receptors to establish a clear SAR.

  • Mechanism of Action Studies: Investigation into the role of nitro-reduction in the biological activity of the most potent compounds, including assessment of their effects under both normoxic and hypoxic conditions.

This guide provides the foundational chemical and biological context necessary to embark on such a research program, paving the way for the discovery of new chemical entities for challenging therapeutic targets.

References

Technical Guidance on the Solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry and drug development. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its determination. It includes a detailed experimental protocol based on the widely accepted shake-flask method, illustrative data presentation tables, and a workflow diagram for the solubility determination process. This guide is intended to equip researchers with the necessary methodology to ascertain the solubility profile of this compound in various solvents, a critical parameter for its handling, formulation, and application in further research.

Introduction

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a substituted aminotetralin derivative. The physicochemical properties of such compounds, particularly their solubility, are fundamental to their application in drug discovery and development. Solubility influences a compound's bioavailability, formulation feasibility, and its behavior in various biological and chemical assays. This document serves as a practical guide for researchers to determine and understand the solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in a range of common solvents.

Predicted Physicochemical Properties

PropertyPredicted ValueSource
Molecular Weight192.21 g/mol ChemScene[1]
LogP1.4108ChemScene[1]
Topological Polar Surface Area (TPSA)69.16 ŲChemScene[1]
Hydrogen Bond Donors1ChemScene[1]
Hydrogen Bond Acceptors3ChemScene[1]

These predicted values suggest that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine has moderate lipophilicity and is capable of participating in hydrogen bonding, which will influence its solubility in both polar and non-polar solvents.

Quantitative Solubility Data (Illustrative)

The following tables present an illustrative format for reporting quantitative solubility data. The values provided are placeholders and should be replaced with experimentally determined data.

Table 1: Solubility in Common Organic Solvents at 25°C

SolventDielectric Constant (at 20°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)46.7Data not availableData not available
N,N-Dimethylformamide (DMF)36.7Data not availableData not available
Ethanol24.5Data not availableData not available
Methanol32.7Data not availableData not available
Acetone20.7Data not availableData not available
Dichloromethane8.9Data not availableData not available
Chloroform4.8Data not availableData not available
Toluene2.4Data not availableData not available
Hexane1.9Data not availableData not available

Table 2: Aqueous Solubility at Different pH Values at 25°C

Aqueous BufferpHSolubility (mg/mL)Molar Solubility (mol/L)
0.1 M HCl1.2Data not availableData not available
Acetate Buffer4.5Data not availableData not available
Phosphate Buffered Saline (PBS)7.4Data not availableData not available
Purified Water~7.0Data not availableData not available

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine using the shake-flask method, which is considered the gold standard for equilibrium solubility measurements.

4.1. Materials and Equipment

  • 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (purity >98%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (readability ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine to a vial. A visual excess of solid should be present.

    • Add a known volume of the selected solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium. A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

    • Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine of known concentrations.

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution by applying the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL, mol/L).

4.3. Data Reporting

The solubility should be reported as the mean of at least three independent measurements, along with the standard deviation. The temperature and, for aqueous solutions, the pH at which the measurement was conducted must be specified.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow start Start prepare_compound Prepare Compound (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine) start->prepare_compound add_solvent Add Excess Compound to Known Volume of Solvent prepare_compound->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) add_solvent->equilibrate sediment Sedimentation of Excess Solid equilibrate->sediment sample_supernatant Sample and Filter Supernatant sediment->sample_supernatant dilute Dilute Sample for Analysis sample_supernatant->dilute hplc_analysis HPLC Analysis dilute->hplc_analysis prepare_standards Prepare Standard Solutions prepare_standards->hplc_analysis calculate Calculate Solubility (mg/mL, mol/L) hplc_analysis->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Conclusion

While specific experimental solubility data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is not currently available in the public domain, this technical guide provides the necessary framework for its determination. The outlined experimental protocol, based on the reliable shake-flask method, offers a clear path for researchers to obtain accurate and reproducible solubility data. The illustrative tables and workflow diagram provide a standardized format for data presentation and a logical overview of the experimental process. Accurate determination of the solubility of this compound is a crucial step in advancing its potential applications in research and drug development.

References

An In-depth Technical Guide to the Physical Characteristics of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Due to the limited availability of experimental data in peer-reviewed literature for this specific compound, this guide combines predicted data from chemical databases with established experimental protocols for the synthesis and characterization of related aminotetralin derivatives. This document aims to serve as a valuable resource for researchers interested in the potential applications of this compound in medicinal chemistry and drug development, particularly in the context of dopaminergic and serotonergic modulation.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine are summarized below. It is important to note that while the molecular formula and weight are exact, other parameters are predominantly predicted values derived from computational models.

PropertyValueSource
CAS Number 101167-13-9ChemScene[1]
Molecular Formula C₁₀H₁₂N₂O₂ChemScene[1]
Molecular Weight 192.21 g/mol ChemScene[1]
Predicted Melting Point 110.68 °CECHEMI[2]
Predicted Boiling Point ~332.4 °C at 760 mmHgECHEMI[2]
Computed Density 1.234 g/cm³ECHEMI[2]
Computed Flash Point 154.8 °CECHEMI[2]
Computed Vapor Pressure 0.000146 mmHg at 25 °CECHEMI[2]
Purity ≥95% (as supplied by vendors)ChemScene[1]
Storage Conditions 4°C, protect from lightChemScene[1]

Experimental Protocols

Synthesis Protocol

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be envisioned as a two-step process starting from 1-tetralone. The first step involves the nitration of the aromatic ring to yield 7-nitro-1-tetralone, a known precursor. The second step is the reductive amination of the ketone to the desired primary amine.

Step 1: Synthesis of 7-Nitro-1-tetralone [3]

This procedure is adapted from the known synthesis of 7-nitro-3,4-dihydro-2H-1-naphthalenone.

  • Preparation of the Nitrating Mixture: In a dropwise manner, slowly add a solution of potassium nitrate (1.08 equivalents) dissolved in concentrated sulfuric acid to a stirred solution of 1-tetralone (1 equivalent) in concentrated sulfuric acid, maintaining the temperature below 15 °C using an ice bath.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.

  • Quenching and Isolation: Pour the reaction mixture into crushed ice. Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

  • Purification: Dry the crude product and recrystallize from an ethanol/water mixture (1:1) to yield 7-nitro-1-tetralone as a solid.

Step 2: Reductive Amination of 7-Nitro-1-tetralone

This is a general procedure for the conversion of a ketone to a primary amine.

  • Reaction Setup: In a round-bottom flask, dissolve 7-nitro-1-tetralone (1 equivalent) in a suitable solvent such as methanol or ethanol. Add ammonium acetate (10-20 equivalents) to the solution.

  • Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Basify the aqueous layer with 2 M NaOH until a pH of >10 is reached.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Characterization Protocols

Melting Point Determination:

The melting point of the purified 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A typical spectrum would be expected to show signals for the aromatic protons, the benzylic protons, the aliphatic protons on the tetralin ring, and the amine protons.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Characteristic peaks would be expected for the N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), the N-H bending (around 1600 cm⁻¹), the aromatic C-H stretching, and the strong asymmetric and symmetric stretches of the nitro group (typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively).

  • Mass Spectrometry (MS):

    • Mass spectral analysis can be performed using techniques such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.21) would be expected, along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

2-Aminotetralin derivatives are a well-established class of compounds that interact with dopaminergic and serotonergic systems in the central nervous system.[4][5][6] They can act as agonists, partial agonists, or antagonists at various dopamine (D₁, D₂, D₃, D₄) and serotonin (5-HT) receptor subtypes.[7][8][9] The nitro group at the 7-position is expected to influence the electronic properties of the aromatic ring and could modulate receptor affinity and selectivity.

Dopaminergic Signaling Pathways

The interaction of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine with dopamine receptors would likely trigger downstream signaling cascades.

Dopamine_Signaling cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling D1_agonist 7-Nitro-1,2,3,4- tetrahydronaphthalen-2-amine (Agonist) D1_receptor D1/D5 Receptor D1_agonist->D1_receptor Binds Gs Gαs/olf D1_receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates downstream_D1 Downstream Effects (e.g., Gene Expression) PKA->downstream_D1 Phosphorylates Targets D2_agonist 7-Nitro-1,2,3,4- tetrahydronaphthalen-2-amine (Agonist) D2_receptor D2/D3/D4 Receptor D2_agonist->D2_receptor Binds Gi Gαi/o D2_receptor->Gi Activates AC_inhibited Adenylyl Cyclase Gi->AC_inhibited Inhibits ion_channels Ion Channels (e.g., K+) Gi->ion_channels Modulates cAMP_inhibited cAMP AC_inhibited->cAMP_inhibited Decreases downstream_D2 Downstream Effects (e.g., Neuronal Inhibition) cAMP_inhibited->downstream_D2 ion_channels->downstream_D2

Caption: Potential signaling pathways initiated by the activation of D1-like and D2-like dopamine receptors.

Experimental Workflow for Biological Evaluation

The biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine would be assessed through a series of in vitro and in vivo assays.

Biological_Evaluation_Workflow cluster_workflow Workflow for Biological Characterization synthesis Synthesis and Purification binding_assays Receptor Binding Assays (e.g., Radioligand Binding) synthesis->binding_assays Characterize Affinity functional_assays Functional Assays (e.g., cAMP accumulation, Ca2+ flux) binding_assays->functional_assays Determine Efficacy in_vivo_studies In Vivo Behavioral Models (e.g., Locomotor activity, Animal models of disease) functional_assays->in_vivo_studies Assess Physiological Effects adme_tox ADME/Tox Profiling (Metabolic stability, Cytotoxicity) functional_assays->adme_tox lead_optimization Lead Optimization in_vivo_studies->lead_optimization adme_tox->lead_optimization

Caption: A typical workflow for the biological evaluation of a novel aminotetralin derivative.

References

Methodological & Application

Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the commercially available starting material, 1-tetralone.

Introduction

The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a nitro group at the 7-position offers a versatile handle for further chemical modifications, making 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine a key intermediate for the synthesis of a diverse range of bioactive molecules. The synthetic route described herein involves an initial nitration of 1-tetralone to yield the key intermediate, 7-nitro-1-tetralone, followed by a reductive amination to afford the target compound.

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Table 1: Synthesis of 7-Nitro-1-tetralone via Nitration of 1-Tetralone

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
1-TetraloneConc. H₂SO₄, KNO₃, 0-15 °C1 hour81[1]
1-TetraloneH₂SO₄/HNO₃, -15 °C to ambient45 minutes55
1-TetraloneFuming HNO₃, <8 °CNot SpecifiedExclusive product

Table 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine via Reductive Amination

Starting MaterialReagents and ConditionsReaction TimeYield (%)Reference
7-Nitro-1-tetraloneAmmonium acetate, Sodium cyanoborohydride, Methanol24-48 hoursNot explicitly reported for this substrate, but generally moderate to high for reductive aminations.General Method

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-tetralone

This protocol describes the nitration of 1-tetralone to produce 7-nitro-1-tetralone.

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and set in an ice bath, cool 60 mL of concentrated sulfuric acid to 0 °C.

  • With continuous stirring, slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid, maintaining the temperature below 15 °C.

  • In a separate beaker, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 15 °C.[1]

  • Quench the reaction by carefully pouring the mixture over a generous amount of crushed ice.

  • Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with distilled water.

  • Recrystallize the crude product from a 1:1 mixture of ethanol and water to yield 7-nitro-1-tetralone as a light yellow solid.[1]

Expected Yield: Approximately 81%.[1]

Protocol 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol outlines the reductive amination of 7-nitro-1-tetralone to the target amine. Reductive amination is a widely used method for converting ketones and aldehydes to amines.[2]

Materials:

  • 7-Nitro-1-tetralone

  • Ammonium Acetate (CH₃COONH₄)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 7-nitro-1-tetralone (1.0 eq) and a large excess of ammonium acetate (approximately 10 eq).

  • Dissolve the solids in methanol.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the stirred solution at room temperature. The use of sodium cyanoborohydride is advantageous as it is a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone.[3]

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Visualizations

The following diagrams illustrate the synthetic workflow and the key chemical transformation.

Synthesis_Workflow Start 1-Tetralone Intermediate 7-Nitro-1-tetralone Start->Intermediate Nitration (H₂SO₄, KNO₃) Product 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Intermediate->Product Reductive Amination (NH₄OAc, NaBH₃CN)

Caption: Overall synthetic workflow for the preparation of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Reductive_Amination cluster_0 Reaction Scheme Ketone 7-Nitro-1-tetralone Imine Intermediate Imine Ketone->Imine + NH₃ - H₂O Amine NH₃ (from NH₄OAc) Product 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Imine->Product [H] (NaBH₃CN)

Caption: Reaction scheme for the reductive amination of 7-nitro-1-tetralone.

References

Application Notes and Protocols for the Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step laboratory protocol for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry and drug development. The synthesis involves the nitration of 1-tetralone followed by a subsequent reductive amination.

Experimental Protocols

This synthesis is performed in two main stages:

  • Step 1: Synthesis of 7-Nitro-1-tetralone

  • Step 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Step 1: Synthesis of 7-Nitro-1-tetralone

This procedure details the nitration of 1-tetralone to yield the intermediate, 7-nitro-1-tetralone.[1]

Materials and Equipment:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled Water

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, cool 60 mL of concentrated sulfuric acid to 0°C using an ice bath.

  • With continuous stirring, slowly add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

  • In a separate beaker, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution dropwise to the 1-tetralone mixture using a dropping funnel. It is crucial to maintain the reaction temperature below 15°C throughout the addition.

  • After the complete addition of the potassium nitrate solution, continue to stir the reaction mixture for an additional hour at 15°C.

  • Quench the reaction by carefully pouring the mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by vacuum filtration using a Büchner funnel and wash the solid thoroughly with distilled water.

  • Purify the crude product by recrystallization from a 1:1 ethanol/water mixture to yield 7-nitro-1-tetralone as a light-yellow solid.[1]

Expected Yield: Approximately 81%.[1]

Step 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol outlines the reductive amination of 7-nitro-1-tetralone to the final product. This is a one-pot reaction where the ketone is converted to an intermediate imine and then reduced to the amine.

Materials and Equipment:

  • 7-Nitro-1-tetralone

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and workup

Procedure:

  • In a round-bottom flask, dissolve 5.0 g (26.1 mmol) of 7-nitro-1-tetralone and 20.2 g (261 mmol) of ammonium acetate in 150 mL of methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Carefully add 2.46 g (39.2 mmol) of sodium cyanoborohydride to the solution in small portions.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 16 hours.

  • After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the methanol.

  • Acidify the residue with 1 M HCl to a pH of approximately 2 and wash with dichloromethane to remove any unreacted starting material.

  • Basify the aqueous layer to a pH of 10-11 with 2 M NaOH.

  • Extract the product from the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. The product can be further purified by column chromatography if necessary.

Data Presentation

Table 1: Reagents for the Synthesis of 7-Nitro-1-tetralone

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
1-TetraloneC₁₀H₁₀O146.198 g54.7
Potassium NitrateKNO₃101.106 g59.3
Sulfuric AcidH₂SO₄98.0878 mL-

Table 2: Reagents for the Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

ReagentMolecular FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
7-Nitro-1-tetraloneC₁₀H₉NO₃191.185.0 g26.1
Ammonium AcetateCH₃COONH₄77.0820.2 g261
Sodium CyanoborohydrideNaBH₃CN62.842.46 g39.2
MethanolCH₄O32.04150 mL-

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reductive Amination Start 1-Tetralone Nitration Nitration (KNO₃, H₂SO₄, 0-15°C) Start->Nitration Intermediate 7-Nitro-1-tetralone Nitration->Intermediate ReductiveAmination Reductive Amination (NH₄OAc, NaBH₃CN, MeOH, reflux) Intermediate->ReductiveAmination FinalProduct 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine ReductiveAmination->FinalProduct

Caption: Workflow for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

References

Application Notes and Protocols: 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a valuable synthetic intermediate in medicinal chemistry, primarily utilized in the development of potent and selective ligands for dopamine and serotonin receptors. Its rigid 2-aminotetralin core serves as a key pharmacophore, mimicking the conformation of endogenous neurotransmitters. The nitro group at the 7-position offers a versatile chemical handle for the introduction of various functional groups, enabling the modulation of pharmacological activity and the optimization of drug-like properties. This document provides detailed application notes on the utility of this compound, focusing on its role as a precursor to high-affinity dopamine receptor agonists, alongside comprehensive experimental protocols for its synthetic transformations and the biological evaluation of its derivatives.

Introduction

The 2-aminotetralin scaffold is a cornerstone in the design of centrally active agents, particularly those targeting monoamine neurotransmitter systems. The constrained phenethylamine moiety within the tetralin structure imparts a favorable conformation for interaction with dopamine and serotonin receptors. The substitution pattern on the aromatic ring is a critical determinant of receptor affinity and selectivity. While 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine itself is not known to possess significant pharmacological activity, its true value lies in its potential to be chemically elaborated into potent therapeutic candidates.

The primary application of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in medicinal chemistry is as a key intermediate in the synthesis of 7-substituted 2-aminotetralin derivatives. A prominent example is the synthesis of 7-hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT), a highly potent and selective dopamine D2 and D3 receptor agonist. The synthetic pathway leverages the nitro group for conversion into a hydroxyl group, a crucial pharmacophoric element for potent dopaminergic activity.

Application: Synthesis of Dopamine Receptor Agonists

The 7-nitro group of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be strategically transformed to yield high-affinity dopamine receptor ligands. The following sections detail the synthetic strategy and pharmacological significance of a key derivative, 7-OH-DPAT.

Synthetic Strategy Overview

A plausible and efficient synthetic route to (±)-7-OH-DPAT starting from 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine involves a three-step sequence:

  • N,N-Dipropylation: Introduction of two n-propyl groups onto the primary amine at the 2-position.

  • Nitro Group Reduction: Reduction of the 7-nitro group to a primary amine (7-amino).

  • Diazotization and Hydrolysis: Conversion of the 7-amino group to a 7-hydroxy group via a diazonium salt intermediate.

Synthetic_Pathway_to_7-OH-DPAT start 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine step1 N,N-Dipropylation start->step1 intermediate1 7-Nitro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine step1->intermediate1 step2 Nitro Reduction intermediate1->step2 intermediate2 7-Amino-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine step2->intermediate2 step3 Diazotization & Hydrolysis intermediate2->step3 product (±)-7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT) step3->product

Synthetic pathway from 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine to 7-OH-DPAT.
Pharmacological Significance of 7-OH-DPAT

7-OH-DPAT is a well-characterized dopamine receptor agonist with high affinity and selectivity for the D2 and D3 receptor subtypes.[1][2] The R-(+)-enantiomer, in particular, exhibits over 200-fold higher affinity for human dopamine D3 receptors compared to D2 receptors.[1] This selectivity makes it an invaluable research tool for elucidating the physiological and pathological roles of the D3 receptor, which is implicated in conditions such as Parkinson's disease, schizophrenia, and substance addiction.

Quantitative Data: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki) of the R-(+)-enantiomer of 7-OH-DPAT for human dopamine and serotonin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Dopamine D2>100[1]
Dopamine D30.57[1]
Serotonin 5-HT1A~20-fold lower than D3[3]

Lower Ki values indicate higher binding affinity.

Experimental Protocols

The following protocols are representative methods for the synthesis of (±)-7-OH-DPAT from 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and for the in vitro assessment of its receptor binding affinity.

Protocol 1: Synthesis of (±)-7-Hydroxy-2-(di-n-propylamino)tetralin (7-OH-DPAT)

This protocol outlines the key chemical transformations.

Step 1: N,N-Dipropylation of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

  • To a solution of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (3.0 eq) and 1-bromopropane (2.5 eq).

  • Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7-Nitro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Step 2: Reduction of the 7-Nitro Group

A common and effective method for the reduction of aromatic nitro groups in the presence of other functional groups is catalytic hydrogenation.[4]

  • Dissolve 7-Nitro-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

  • Stir the reaction under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain 7-Amino-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Step 3: Diazotization and Hydrolysis to the 7-Hydroxy Derivative

  • Dissolve the 7-Amino-N,N-dipropyl-1,2,3,4-tetrahydronaphthalen-2-amine from the previous step in a mixture of dilute sulfuric acid and water and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Slowly add the cold diazonium salt solution to a boiling solution of dilute sulfuric acid.

  • Heat the mixture at reflux for 1-2 hours until gas evolution ceases.

  • Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (±)-7-OH-DPAT.

Protocol 2: In Vitro Dopamine Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a test compound to dopamine receptors expressed in cell membranes.

Materials:

  • Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D2 or D3).

  • Radioligand (e.g., [³H]spiperone for D2-like receptors or [³H]7-OH-DPAT for D3 receptors).

  • Test compound (e.g., 7-OH-DPAT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Non-specific binding determinator (e.g., a high concentration of a known ligand like haloperidol).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a microtiter plate, combine the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the test compound at various concentrations, or the non-specific binding determinator.

  • Incubate the plate at a specified temperature (e.g., room temperature or 37 °C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Receptor_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubate Incubate Membranes, Radioligand, and Compound prep_membranes->incubate prep_ligand Prepare Radioligand prep_ligand->incubate prep_compound Prepare Test Compound Dilutions prep_compound->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate_ic50 Calculate IC50 count->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki

Workflow for an in vitro receptor binding assay.

Signaling Pathway of Dopamine D2/D3 Receptor Agonists

Dopamine D2 and D3 receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). Agonist binding, such as by 7-OH-DPAT, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector proteins.

D2_D3_Signaling_Pathway agonist 7-OH-DPAT (Agonist) receptor Dopamine D2/D3 Receptor (Gi/o-coupled) agonist->receptor Binds to g_protein Gi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Converts atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., modulation of ion channels, gene expression) pka->cellular_response Phosphorylates targets, leading to

Simplified signaling pathway of dopamine D2/D3 receptor agonists.

Conclusion

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a strategically important building block in medicinal chemistry for the synthesis of high-affinity ligands for dopamine and serotonin receptors. Its utility is exemplified by its role as a precursor to potent dopamine D2/D3 receptor agonists like 7-OH-DPAT. The synthetic protocols and biological evaluation methods described herein provide a framework for researchers to explore the structure-activity relationships of novel 2-aminotetralin derivatives and to develop new therapeutic agents for the treatment of neurological and psychiatric disorders.

References

Application Notes and Protocols for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and experimental protocols for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a versatile molecule with prospective applications in neuroscience and antimicrobial research. This document outlines detailed methodologies for key experiments, presents hypothetical data for illustrative purposes, and visualizes relevant biological pathways and workflows.

Introduction

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a bicyclic amine derivative featuring a tetralin scaffold. The presence of the amine group at the 2-position and a nitro group on the aromatic ring suggests its potential as a modulator of various biological systems. Structurally similar compounds, such as 2-aminotetralin derivatives, are known to interact with central nervous system (CNS) targets, including dopamine and serotonin receptors. The nitroaromatic moiety is a common feature in compounds with antimicrobial and cytotoxic properties, often acting as a prodrug that becomes activated under specific physiological conditions.

This document explores the experimental design for investigating the potential of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine as a novel therapeutic agent.

Potential Research Applications

Based on its structural characteristics, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be investigated for the following applications:

  • Neuropharmacology: As a potential modulator of dopaminergic and serotonergic pathways, it could be explored for its utility in models of neurological and psychiatric disorders such as Parkinson's disease, depression, and anxiety.

  • Neuroprotection: The compound can be screened for its ability to protect neurons from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.

  • Antimicrobial Drug Discovery: The nitroaromatic group suggests potential as an antimicrobial agent, particularly against bacteria and fungi, through mechanisms that may involve bioreduction of the nitro group to generate reactive nitrogen species.

Experimental Protocols

Synthesis of 7-Amino-1,2,3,4-tetrahydronaphthalen-2-amine (Active Metabolite)

The nitro group of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine can be reduced to an amino group, which may represent an active metabolite. A common method for this conversion is catalytic hydrogenation.

Protocol:

  • Dissolve 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (1 mmol) in a suitable solvent such as ethanol or ethyl acetate (20 mL) in a high-pressure reaction vessel.

  • Add a catalytic amount of palladium on carbon (10% Pd/C, 10 mol%).

  • Pressurize the vessel with hydrogen gas (50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully release the hydrogen pressure and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 7-Amino-1,2,3,4-tetrahydronaphthalen-2-amine.

In Vitro Evaluation of Dopaminergic and Serotonergic Receptor Binding

This protocol describes a competitive radioligand binding assay to determine the affinity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine for dopamine D2 and serotonin 5-HT2A receptors.[1]

Protocol:

  • Prepare cell membrane homogenates from cells stably expressing human dopamine D2 or serotonin 5-HT2A receptors.

  • In a 96-well plate, add increasing concentrations of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (0.1 nM to 100 µM).

  • Add a constant concentration of a suitable radioligand (e.g., [3H]Spiperone for D2 receptors, [3H]Ketanserin for 5-HT2A receptors).

  • Add the cell membrane preparation to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium.[1]

  • Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition curves.

Assessment of Neuroprotective Effects Against Oxidative Stress

This protocol evaluates the ability of the compound to protect neuronal cells from hydrogen peroxide (H2O2)-induced oxidative stress.[1]

Protocol:

  • Culture a neuronal cell line (e.g., SH-SY5Y) in 96-well plates until they reach 80% confluency.

  • Pre-treat the cells with various concentrations of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (1 µM to 50 µM) for 3 hours.[1]

  • Induce oxidative stress by adding a final concentration of 400 µM H2O2 to the wells (excluding the negative control).[1]

  • Incubate the cells for an additional 24 hours.

  • Assess cell viability using a standard MTT or resazurin assay.

  • Calculate the percentage of cell viability relative to the untreated control.

Evaluation of Antifungal Activity

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a pathogenic fungal strain, such as Candida albicans.

Protocol:

  • Prepare a stock solution of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in fungal growth medium.

  • Prepare a standardized inoculum of the fungal strain.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungal inoculum without compound) and negative (medium only) controls.

  • Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

Data Presentation

The following tables present hypothetical data for the proposed experiments to illustrate expected outcomes.

Table 1: Receptor Binding Affinity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Receptor SubtypeRadioligandKi (nM)
Dopamine D2[3H]Spiperone85.2
Serotonin 5-HT2A[3H]Ketanserin120.5

Table 2: Neuroprotective Effect of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine on H2O2-Treated SH-SY5Y Cells

Compound Concentration (µM)Cell Viability (%)
Control (no H2O2)100
0 (H2O2 only)45.3
152.1
1068.7
5085.4

Table 3: Antifungal Activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Fungal StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans32
Aspergillus fumigatus64

Visualizations

The following diagrams illustrate key concepts and workflows related to the experimental design.

G cluster_0 Synthesis Workflow Start 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Process Catalytic Hydrogenation (Pd/C, H2) Start->Process End 7-Amino-1,2,3,4-tetrahydronaphthalen-2-amine Process->End

Caption: Workflow for the synthesis of the putative active metabolite.

G Compound 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine D2R Dopamine D2 Receptor Compound->D2R Binds to 5HT2AR Serotonin 5-HT2A Receptor Compound->5HT2AR Binds to AC Adenylyl Cyclase D2R->AC Inhibits PLC Phospholipase C 5HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG

Caption: Postulated signaling pathways modulated by the compound.

G Start Seed Neuronal Cells Pretreat Pre-treat with Compound Start->Pretreat Induce Induce Oxidative Stress (H2O2) Pretreat->Induce Incubate Incubate for 24h Induce->Incubate Assess Assess Cell Viability (MTT Assay) Incubate->Assess End Data Analysis Assess->End

Caption: Experimental workflow for the neuroprotection assay.

Conclusion

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine presents a promising scaffold for the development of novel therapeutic agents targeting the central nervous system and microbial infections. The experimental protocols and application notes provided herein offer a foundational framework for researchers to explore the pharmacological potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to validate its efficacy and safety in preclinical models.

References

Application Notes: 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine as a key starting material in the synthesis of novel compounds with potential therapeutic applications. The focus is on the synthesis of a library of tetrahydronaphthalene amides, which have shown promise as inhibitors of Mycobacterium tuberculosis.

Introduction

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a versatile chemical intermediate. The presence of both a nitro group and a primary amine on the tetrahydronaphthalene scaffold allows for a variety of chemical modifications, making it a valuable building block in medicinal chemistry. The nitro group can be readily reduced to a primary amine, providing a pathway to a variety of N-substituted derivatives. This note focuses on the synthetic route to novel tetrahydronaphthalene amides with potential antitubercular activity, starting from the reduction of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Synthesis of Tetrahydronaphthalene Amide Analogs

A series of tetrahydronaphthalene amides have been synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. While a variety of substituted tetralins can be used, this note will focus on a synthetic strategy that utilizes 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine as a key precursor to the core amine scaffold.

General Synthetic Scheme

The overall synthetic strategy involves two main stages:

  • Reduction of the Nitro Group: The nitro functionality of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is reduced to a primary amine to yield 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

  • Amide Coupling: The resulting diamine is then coupled with a variety of carboxylic acids to generate a library of tetrahydronaphthalene amides.

A recent study on tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis involved the nitration of a tetrahydronaphthalenamine, which produced an inseparable mixture of the 5-nitro and 7-nitro isomers.[1] This mixture was carried forward to the next synthetic step, indicating that the 7-nitro isomer is a viable precursor for the synthesis of bioactive compounds.[1]

Experimental Protocols

Protocol 1: Reduction of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

This protocol describes the reduction of the nitro group to form 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

Materials:

  • 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Hydrogenation apparatus

Procedure:

  • Dissolve 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in ethanol in a round-bottom flask.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Place the flask on a hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat three times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or at a set pressure on the apparatus) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,2,3,4-tetrahydronaphthalene-2,7-diamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Amide Coupling of 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

This protocol outlines the general procedure for coupling the synthesized diamine with a carboxylic acid to form the corresponding amide.

Materials:

  • 1,2,3,4-Tetrahydronaphthalene-2,7-diamine

  • Carboxylic acid of choice

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a solution of the carboxylic acid in DMF, add PyBOP and DIPEA.

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of 1,2,3,4-tetrahydronaphthalene-2,7-diamine in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired tetrahydronaphthalene amide.

Data Presentation

The following table summarizes the biological activity of a selection of tetrahydronaphthalene amide analogs against M. tuberculosis H37Rv, as reported in the literature. These compounds share the core tetrahydronaphthalene amide scaffold that can be synthesized using the protocols described above.

Compound IDR Group (on Amide)MIC₉₀ (µg/mL)
1 4-Chlorophenyl0.5
2 4-Trifluoromethylphenyl0.25
3 3,4-Dichlorophenyl0.5
4 4-Methoxyphenyl>16
5 Naphthyl1

Data adapted from a study on tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis.

Visualizations

Synthetic Workflow

Synthetic_Workflow Start 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Intermediate 1,2,3,4-Tetrahydronaphthalene-2,7-diamine Start->Intermediate Reduction (H₂, Pd/C) Product Novel Tetrahydronaphthalene Amides Intermediate->Product Amide Coupling (PyBOP, DIPEA) Carboxylic_Acid R-COOH Carboxylic_Acid->Product

Caption: Synthetic workflow for novel tetrahydronaphthalene amides.

Proposed Mechanism of Action

The synthesized tetrahydronaphthalene amides are proposed to inhibit the ATP synthase enzyme in Mycobacterium tuberculosis. This inhibition disrupts the energy metabolism of the bacteria, leading to cell death.

Signaling_Pathway cluster_process Cellular Process cluster_outcome Outcome Compound Tetrahydronaphthalene Amide ATP_Synthase M. tuberculosis ATP Synthase Compound->ATP_Synthase Inhibition ATP_Production ATP Production ATP_Synthase->ATP_Production Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death Leads to Bacterial_Growth Bacterial Growth & Proliferation ATP_Production->Bacterial_Growth

Caption: Proposed mechanism of action for antitubercular activity.

References

Application Notes and Protocols: Reaction Kinetics of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for investigating the reaction kinetics of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Due to a lack of specific published kinetic data for this compound, this application note presents a generalized yet comprehensive protocol for a representative N-arylation reaction. The methodologies outlined herein are adaptable for studying various reactions involving this primary amine and are based on established principles of chemical kinetics and protocols for similar aromatic amines.

Introduction

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a bicyclic aromatic amine whose derivatives are of interest in medicinal chemistry and materials science.[1] Understanding the reaction kinetics of this compound is crucial for optimizing synthetic routes, scaling up production, and developing structure-activity relationships for new chemical entities. This document will focus on the kinetic analysis of a palladium-catalyzed N-arylation reaction, a common and important transformation for primary amines.

Hypothetical Kinetic Study: N-Arylation of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

A representative reaction for kinetic analysis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[2] This reaction forms a new carbon-nitrogen bond and is widely used in pharmaceutical synthesis.

Reaction Scheme:

The kinetics of this reaction can be monitored by tracking the disappearance of reactants or the appearance of the product over time.

Data Presentation: Tabulated Kinetic Data

The following tables illustrate how quantitative data from kinetic experiments should be structured for clear comparison and analysis.

Table 1: Effect of Reactant Concentration on Initial Rate

Experiment[Amine] (M)[Aryl Halide] (M)[Catalyst] (M)Initial Rate (M/s)
10.100.100.001Hypothetical Value
20.200.100.001Hypothetical Value
30.100.200.001Hypothetical Value
40.100.100.002Hypothetical Value

Table 2: Temperature Dependence and Activation Parameters

Temperature (K)Rate Constant, k (M⁻¹s⁻¹)ln(k)1/T (K⁻¹)
300Hypothetical ValueCalculated0.00333
310Hypothetical ValueCalculated0.00323
320Hypothetical ValueCalculated0.00313
330Hypothetical ValueCalculated0.00303
  • Activation Energy (Ea): Determined from the slope of an Arrhenius plot (ln(k) vs. 1/T).

  • Pre-exponential Factor (A): Determined from the intercept of the Arrhenius plot.

Experimental Protocols

General Protocol for Kinetic Experiments

This protocol outlines a general procedure for setting up and running kinetic experiments for the N-arylation of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Materials:

  • Reactants: 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, Aryl halide (e.g., 4-bromotoluene)

  • Catalyst Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ligand: Xantphos or a similar phosphine ligand

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous toluene or dioxane

  • Internal Standard: Mesitylene or other inert compound for chromatographic analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the amine, aryl halide, catalyst precursor, ligand, and internal standard in the chosen anhydrous solvent. Pre-mixing the catalyst and ligand can aid in forming the active catalytic species.[2]

  • Reaction Setup: In an inert atmosphere (glovebox or under argon/nitrogen), add the base to a reaction vessel. Add the appropriate volumes of the stock solutions of the amine, aryl halide, and internal standard.

  • Reaction Initiation: Initiate the reaction by adding the catalyst/ligand stock solution. The total reaction volume should be consistent across all experiments.[2]

  • Reaction Monitoring: Maintain the reaction at a constant temperature using a thermostatically controlled oil bath or heating block.[2] At specified time intervals, withdraw aliquots from the reaction mixture using a gas-tight syringe.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it with a suitable solvent (e.g., ethyl acetate) and/or adding a quenching agent (e.g., a small amount of dilute acid to neutralize the base).[3]

  • Sample Analysis: Analyze the quenched aliquots using a pre-calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography with Flame Ionization Detection (GC-FID) to determine the concentrations of reactants and products.[2]

Protocol for In-situ NMR Kinetic Monitoring

This method allows for real-time monitoring of the reaction within an NMR spectrometer.

Procedure:

  • Sample Preparation: In a glovebox, add the base, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, aryl halide, and an internal standard to an NMR tube. Add the deuterated, anhydrous solvent (e.g., toluene-d₈). Prepare a separate small volume of a concentrated solution of the catalyst and ligand.[2]

  • NMR Spectrometer Setup: Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature. Acquire a spectrum of the initial mixture before adding the catalyst to serve as the t=0 reference.[2]

  • Reaction Initiation and Monitoring: Carefully inject the catalyst solution into the NMR tube. Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals using an automated acquisition program.[2]

  • Data Analysis: Integrate the signals corresponding to the reactants, product, and the internal standard in each spectrum. The relative integrals will be used to determine the concentration of each species over time.[2]

Visualizations

Experimental Workflow

Experimental_Workflow A Stock Solution Preparation B Reaction Setup (Inert Atmosphere) A->B Add Reactants C Reaction Initiation (Catalyst Addition) B->C Start Reaction D Reaction Monitoring (Constant Temperature) C->D Maintain Temp E Aliquoting & Quenching D->E Time Points F Sample Analysis (HPLC/GC/NMR) E->F Analyze G Data Analysis (Concentration vs. Time) F->G Process Data Buchwald_Hartwig_Pathway Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA + Ar-X PdII_Aryl Ar-Pd(II)-X L_n OA->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + R-NH2 PdII_Amine [Ar-Pd(II)-NHR] L_n Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR L_n Deprotonation->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 Regenerates Catalyst Product Ar-NHR RE->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format.

Q1: My nitration of α-tetralone resulted in a low yield of the desired 7-nitro-1-tetralone and a significant amount of the 5-nitro isomer. How can I improve the regioselectivity?

A1: The regioselectivity of the nitration of α-tetralone is highly dependent on the reaction conditions. Formation of the 5-nitro isomer is a common side reaction. To favor the formation of 7-nitro-1-tetralone, consider the following adjustments:

  • Temperature Control: Maintain a low reaction temperature, ideally at or below 0°C, during the addition of the nitrating agent.[1] Higher temperatures can lead to decreased selectivity.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. A mixture of concentrated sulfuric acid and fuming nitric acid is often used.[1] Using potassium nitrate in concentrated sulfuric acid has also been reported to give good yields of the 7-nitro isomer.[2]

  • Addition Time: A slow, dropwise addition of the nitrating agent over an extended period can help control the reaction and improve selectivity.[1]

Q2: During the reductive amination of 7-nitro-2-tetralone, I am observing significant reduction of the nitro group. How can I selectively form the amine at the C-2 position while preserving the nitro group?

A2: The nitro group is susceptible to reduction under many conditions used for reductive amination. To achieve selective amination, careful selection of the reducing agent is paramount.

  • Mild Reducing Agents: Employ milder and more selective reducing agents. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for reductive aminations as they are less likely to reduce the nitro group compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under harsh conditions.

  • Two-Step Oximation/Reduction: An alternative strategy is a two-step process. First, convert the 7-nitro-2-tetralone to the corresponding oxime using hydroxylamine. The oxime can then be reduced to the primary amine under conditions that are less likely to affect the nitro group.

Q3: I am struggling with the purification of the final product, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. What are the recommended purification techniques?

A3: Purification of aromatic nitro amines can be challenging due to the presence of polar functional groups and potential byproducts. A combination of techniques is often necessary.

  • Extraction: After the reaction, a standard workup involving extraction with an organic solvent like ethyl acetate or dichloromethane can help remove inorganic salts and other water-soluble impurities.[3]

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and side products.[3] A silica gel column with a gradient elution system, for example, ethyl acetate in hexanes, can be employed.[3] The more polar amino-nitro compound will elute after less polar impurities.[3]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a high-purity compound.

Q4: My overall yield for the synthesis is consistently low. What are the critical steps I should re-evaluate?

A4: Low overall yield can result from inefficiencies at multiple stages of the synthesis. A systematic review of each step is recommended:

  • Nitration Step: As discussed in Q1, optimizing the regioselectivity of the nitration is critical. Any formation of the 5-nitro isomer will reduce the yield of the desired 7-nitro intermediate.

  • Reductive Amination/Reduction Step: Incomplete conversion of the ketone to the amine will lower the yield. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction goes to completion.

  • Purification Losses: Each purification step (extraction, chromatography, crystallization) can lead to some loss of product. Ensure that your purification techniques are optimized to maximize recovery.

  • Starting Material Quality: Verify the purity of your starting materials, as impurities can interfere with the reactions and lead to lower yields.

Frequently Asked Questions (FAQs)

Q: What is a common synthetic route for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A: A widely employed synthetic strategy involves a two-step process starting from α-tetralone. The first step is the nitration of α-tetralone to produce 7-nitro-1-tetralone. The second step is the conversion of the ketone functional group of 7-nitro-1-tetralone to an amine, typically via reductive amination or through an oxime intermediate, to yield the final product.

Q: What are the potential side products in the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A: Potential side products can arise from both the nitration and the amination steps.

  • Nitration: The primary side product is the regioisomeric 5-nitro-1-tetralone.[1] Dinitro compounds can also be formed under harsh nitration conditions.

  • Reductive Amination: Incomplete reaction may leave unreacted 7-nitro-2-tetralone. Over-reduction can lead to the corresponding amino-tetraline where the nitro group is also reduced. If an oxime intermediate is used, incomplete reduction may leave residual oxime.

Q: Are there any safety precautions I should be aware of during this synthesis?

A: Yes, several safety precautions are essential:

  • Nitration: Nitrating agents like fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Reducing Agents: Some reducing agents, like sodium cyanoborohydride, are toxic and should be handled with care.

  • Solvents: Use of flammable organic solvents requires working in a well-ventilated area away from ignition sources.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Nitration of α-Tetralone

EntryNitrating AgentSolventTemperature (°C)Reaction TimeYield of 7-nitro-1-tetralone (%)Reference
1H₂SO₄ / fuming HNO₃-≤ 020 minNot specified, gummy paste formed[1]
2H₂SO₄ / HNO₃--15 to ambient45 min55[1]
3fuming HNO₃-< 8Not specifiedExclusive product[1]
4KNO₃ / H₂SO₄-≤ 151 hour81[2]

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-tetralone via Nitration of α-Tetralone [2]

Materials:

  • α-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • With continuous stirring, add 8 g (54.7 mmol) of α-tetralone to the cooled sulfuric acid.

  • Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15°C.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.

  • Quench the reaction by carefully pouring the mixture into crushed ice.

  • Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.

  • Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain 7-nitro-1-tetralone as a light yellow solid.

Protocol 2: General Procedure for Reductive Amination of a Ketone

Materials:

  • 7-Nitro-2-tetralone

  • Ammonium acetate or Ammonia in Methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Hydrochloric acid (for pH adjustment)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 7-nitro-2-tetralone in methanol in a round-bottom flask.

  • Add a 5-10 fold excess of ammonium acetate or a solution of ammonia in methanol.

  • Adjust the pH of the solution to approximately 6-7 by adding a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5-2 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, carefully add dilute hydrochloric acid to quench the excess reducing agent.

  • Remove the methanol under reduced pressure.

  • Neutralize the aqueous residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Workflow start α-Tetralone nitration Nitration (H₂SO₄, KNO₃) start->nitration intermediate 7-Nitro-1-tetralone nitration->intermediate reductive_amination Reductive Amination (NH₄OAc, NaBH₃CN) intermediate->reductive_amination final_product 7-Nitro-1,2,3,4-tetrahydro- naphthalen-2-amine reductive_amination->final_product

Caption: Synthetic workflow for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Troubleshooting_Logic issue Low Yield or Impure Product check_nitration Check Nitration Step: - Low Temperature? - Slow Addition? issue->check_nitration check_amination Check Amination Step: - Mild Reducing Agent? - Reaction Complete? issue->check_amination check_purification Check Purification: - Efficient Extraction? - Optimized Chromatography? issue->check_purification solution1 Adjust Nitration Conditions check_nitration->solution1 solution2 Optimize Amination Protocol check_amination->solution2 solution3 Refine Purification Technique check_purification->solution3

References

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A common and effective synthetic pathway involves a two-step process. The first step is the nitration of a tetralone precursor, such as 1-tetralone, to selectively introduce a nitro group at the 7-position. The second step involves the conversion of the resulting 7-nitro-tetralone to the target amine, typically through reductive amination.

Q2: What are the primary side products during the nitration of the tetralone precursor?

The main side products in the nitration step are constitutional isomers, particularly the 5-nitro isomer.[1] The ratio of these isomers is highly dependent on the reaction conditions, including temperature and the nitrating agent used. Under harsher conditions, dinitration of the aromatic ring can also occur. Additionally, oxidation and polymerization can lead to the formation of dark, tarry mixtures, especially at elevated temperatures.

Q3: How can I minimize the formation of the 5-nitro isomer during nitration?

Controlling the reaction temperature is crucial for regioselectivity. Carrying out the nitration at low temperatures, for instance at or below 0°C, can favor the formation of the 7-nitro isomer.[1] The choice of nitrating agent and the rate of addition are also important factors. A pre-chilled mixture of concentrated sulfuric acid and fuming nitric acid, added dropwise, has been used effectively.[1]

Q4: What are the potential side reactions during the reductive amination of 7-nitro-2-tetralone?

Reductive amination can present several challenges. Potential side reactions include the formation of secondary and tertiary amines through over-alkylation.[2][3] Another common side product is the corresponding alcohol, formed by the reduction of the ketone carbonyl group. Furthermore, under certain catalytic hydrogenation conditions, there is a risk of reducing the aromatic ring.[2][3]

Q5: How can the isomers of nitro-1,2,3,4-tetrahydronaphthalen-2-amine be separated?

The separation of constitutional isomers, such as the 5-nitro and 7-nitro derivatives, is typically achieved using chromatographic techniques. Column chromatography with a suitable solvent system, often a gradient of hexane and ethyl acetate, is a common laboratory-scale method. For stereoisomers, chiral chromatography or derivatization with a chiral reagent followed by standard chromatography may be necessary.[4][5]

Troubleshooting Guides

Nitration Step: 1-Tetralone to 7-Nitro-1-tetralone
IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield of Nitrated Product 1. Ineffective nitrating agent (e.g., old or low-concentration nitric acid).2. Reaction temperature is too low, leading to a slow or stalled reaction.3. Insufficient reaction time.1. Use fresh, high-purity concentrated nitric and sulfuric acids.2. Carefully monitor and control the temperature. While low temperatures are needed for selectivity, ensure the reaction proceeds.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Significant Formation of 5-Nitro Isomer 1. Reaction temperature is too high.2. Rapid addition of the nitrating agent.1. Maintain a low reaction temperature, ideally at or below 0°C.[1]2. Add the pre-chilled nitrating mixture dropwise over an extended period to control the reaction exotherm.
Formation of a Dark, Tarry Mixture 1. Excessively high reaction temperature leading to oxidation and polymerization.2. Impure starting materials or reagents.1. Strictly control the temperature during the addition of the nitrating agent and throughout the reaction.2. Ensure the 1-tetralone is pure and the acids are of high quality.
Product Does Not Precipitate Upon Quenching 1. The product is soluble in the aqueous workup mixture.2. Insufficient product formation.1. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).2. Re-evaluate the reaction conditions to improve the yield.
Reductive Amination Step: 7-Nitro-2-tetralone to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine
IssuePossible Cause(s)Recommended Solution(s)
Low Yield of the Primary Amine 1. Incomplete reaction.2. Formation of the corresponding alcohol as a major byproduct.3. Deactivation of the catalyst.1. Monitor the reaction by TLC to ensure completion.2. Choose a reducing agent that is more selective for the imine over the ketone, such as sodium cyanoborohydride.[6]3. Use a fresh catalyst and ensure the reaction conditions are optimal for its activity.
Formation of Secondary and Tertiary Amines 1. The newly formed primary amine reacts with the starting ketone.1. Use a large excess of the ammonia source.2. A stepwise procedure, where the imine is formed first and then reduced, can provide better control.[7]
Reduction of the Nitro Group 1. The reducing agent is too harsh and reduces both the imine and the nitro group.1. Select a milder reducing agent that is chemoselective for the imine. Sodium triacetoxyborohydride is known to tolerate nitro groups.[7]
Reduction of the Aromatic Ring 1. Harsh catalytic hydrogenation conditions (high pressure, high temperature, or highly active catalyst).1. Use milder hydrogenation conditions.2. Consider using a chemical reducing agent instead of catalytic hydrogenation.

Experimental Protocols

Synthesis of 7-Nitro-1-tetralone from 1-Tetralone

This protocol is adapted from a general procedure for the nitration of 1-tetralone.[8]

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (98%)

  • Potassium Nitrate

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0°C in an ice bath.

  • With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

  • In a separate beaker, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

  • Slowly add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15°C.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 15°C.

  • Quench the reaction by pouring the mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.

  • Dry the crude product and recrystallize it from a 1:1 mixture of ethanol and water to obtain 7-nitro-1-tetralone as a light yellow solid.

Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine from 7-Nitro-2-tetralone (General Reductive Amination)

This is a general procedure for reductive amination. The specific conditions may need to be optimized.

Materials:

  • 7-Nitro-2-tetralone

  • Ammonium Acetate or Ammonia in Methanol

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

Procedure:

  • Dissolve 7-nitro-2-tetralone in methanol or DCE.

  • Add a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).

  • If necessary, add a catalytic amount of glacial acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • In a separate flask, dissolve the reducing agent (sodium cyanoborohydride or sodium triacetoxyborohydride, ~1.5 equivalents) in the same solvent.

  • Slowly add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench it by carefully adding saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_0 Nitration cluster_1 Reductive Amination 1-Tetralone 1-Tetralone 7-Nitro-1-tetralone 7-Nitro-1-tetralone 1-Tetralone->7-Nitro-1-tetralone H2SO4, KNO3 5-Nitro-1-tetralone 5-Nitro-1-tetralone 1-Tetralone->5-Nitro-1-tetralone Side Reaction Dinitro_products Dinitro_products 1-Tetralone->Dinitro_products Side Reaction (Harsher Conditions) Tarry_byproducts Tarry_byproducts 1-Tetralone->Tarry_byproducts Side Reaction (High Temp) 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 7-Nitro-1-tetralone->7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine 1. NH3 source 2. Reducing Agent Secondary_Tertiary_Amines Secondary_Tertiary_Amines 7-Nitro-1-tetralone->Secondary_Tertiary_Amines Side Reaction (Over-alkylation) Nitro_Alcohol Nitro_Alcohol 7-Nitro-1-tetralone->Nitro_Alcohol Side Reaction (Carbonyl Reduction)

Caption: Synthetic pathway and major side reactions.

Troubleshooting_Workflow cluster_nitration Nitration Issues cluster_amination Reductive Amination Issues start Low Yield or Impure Product check_step Identify the problematic step: Nitration or Reductive Amination? start->check_step nitration_issue Low Yield/ Isomer Impurity check_step->nitration_issue Nitration amination_issue Low Yield/ Byproducts check_step->amination_issue Reductive Amination check_temp Check Reaction Temperature nitration_issue->check_temp check_reagents Check Reagent Quality nitration_issue->check_reagents low_temp Maintain Temp ≤ 0°C check_temp->low_temp fresh_reagents Use Fresh Acids check_reagents->fresh_reagents check_reducing_agent Check Reducing Agent amination_issue->check_reducing_agent check_amine_source Check Amine Source amination_issue->check_amine_source mild_reductant Use Mild/ Selective Reductant check_reducing_agent->mild_reductant excess_amine Use Large Excess of Amine Source check_amine_source->excess_amine

Caption: Troubleshooting workflow for the synthesis.

References

Technical Support Center: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A1: The most prevalent synthetic pathway involves a two-step process. The first step is the nitration of 1-tetralone to produce the intermediate, 7-nitro-1-tetralone. The second step is the reductive amination of this intermediate to yield the final product, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Q2: What are the critical parameters to control during the nitration of 1-tetralone?

A2: Temperature control is crucial to ensure the selective formation of the desired 7-nitro isomer over other isomers, such as the 5-nitro derivative. The reaction is typically carried out at low temperatures (0-15 °C). The choice of nitrating agent and the rate of addition are also important factors to control for optimal yield and purity.

Q3: Which methods can be used for the reductive amination of 7-nitro-1-tetralone?

A3: Several methods can be employed for the reductive amination of 7-nitro-1-tetralone. These include:

  • One-pot reductive amination: Using a reducing agent like sodium cyanoborohydride in the presence of an amine source such as ammonium acetate or ammonia.[1]

  • Leuckart reaction: This method utilizes ammonium formate or formamide as both the amine source and the reducing agent, typically requiring high temperatures.[2][3]

  • Catalytic hydrogenation of an intermediate oxime: The ketone is first converted to an oxime using hydroxylamine, which is then hydrogenated over a catalyst (e.g., Raney Nickel, Palladium on carbon) to the amine.[4][5]

Q4: What are the potential side reactions to be aware of during this synthesis?

A4: During the reductive amination step, a key challenge is the potential for the reduction of the aromatic nitro group.[6][7] Depending on the reducing agent and reaction conditions, over-reduction can lead to the formation of the corresponding amino-substituted by-product. Additionally, under harsh hydrogenation conditions, the aromatic ring itself can be hydrogenated.[6][7]

Q5: How can I purify the final product, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A5: Purification can typically be achieved using column chromatography on silica gel. Due to the basic nature of the amine, a solvent system containing a small amount of a basic modifier (e.g., triethylamine) may be necessary to prevent tailing on the column. Alternatively, purification of aminopyridine derivatives has been achieved using cation-exchange chromatography.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 7-nitro-1-tetralone in the nitration step Incomplete reaction.Increase the reaction time or slightly elevate the temperature, while carefully monitoring for the formation of by-products.
Formation of multiple isomers (e.g., 5-nitro-1-tetralone).Ensure precise temperature control during the addition of the nitrating agent. Slower, dropwise addition at low temperatures is recommended.
Low yield in the reductive amination step Inefficient imine formation.Ensure the reaction is run under anhydrous conditions if using hydride-based reducing agents. For catalytic hydrogenation, ensure the catalyst is active.
Reduction of the nitro group.Use a milder, more selective reducing agent. Sodium cyanoborohydride is often preferred as it is less likely to reduce the nitro group compared to stronger reducing agents.[1]
Over-alkylation leading to secondary or tertiary amines.Use a large excess of the ammonia source (e.g., ammonium acetate) to favor the formation of the primary amine.
Presence of unreacted 7-nitro-1-tetralone Incomplete reduction.Increase the amount of reducing agent or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.
Formation of by-products from nitro group reduction Non-selective reducing agent or harsh reaction conditions.Employ a chemoselective reducing agent. Alternatively, protect the ketone, reduce the nitro group, and then deprotect and perform reductive amination.
Difficulty in purifying the final amine product Tailing on silica gel column.Add a small percentage of triethylamine or ammonia in the elution solvent to improve the peak shape.
Product is water-soluble.Perform an extraction with an organic solvent at a basic pH to ensure the amine is in its free base form and more soluble in the organic layer.

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-tetralone

This protocol is adapted from established procedures for the nitration of 1-tetralone.

Materials:

  • 1-Tetralone

  • Potassium nitrate (KNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice

  • Ethanol

  • Water

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Slowly add 8.0 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid with stirring.

  • In a separate beaker, dissolve 6.0 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the 1-tetralone solution, maintaining the reaction temperature below 15 °C.

  • After the addition is complete, continue to stir the reaction mixture for 1 hour at 15 °C.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a mixture of ethanol and water to afford 7-nitro-1-tetralone as a pale yellow solid.

Table 1: Comparison of Nitration Conditions for 1-Tetralone

Nitrating AgentSolventTemperature (°C)Reaction TimeYield (%)
KNO₃H₂SO₄0 - 151 hour~81
Fuming HNO₃-< 8-High
HNO₃Acetic AcidRoom Temp-47 (6-nitro isomer)
Protocol 2: Reductive Amination of 7-Nitro-1-tetralone

This is a general procedure for reductive amination using sodium cyanoborohydride. Optimization may be required for this specific substrate.

Materials:

  • 7-Nitro-1-tetralone

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Ammonia solution (aqueous)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 7-nitro-1-tetralone (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 - 2.0 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quench the reaction by carefully adding water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue with a concentrated ammonia solution to pH > 9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reductive Amination cluster_2 Purification start 1-Tetralone nitration Nitration (KNO3, H2SO4, 0-15°C) start->nitration intermediate 7-Nitro-1-tetralone nitration->intermediate amination Reductive Amination (NH4OAc, NaBH3CN) intermediate->amination product 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine amination->product purification Column Chromatography product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Troubleshooting Logic for Reductive Amination

G cluster_imine Imine Formation Issues cluster_reduction Reduction Issues start Low Yield in Reductive Amination check_imine Check Imine Formation (TLC, NMR) start->check_imine check_reduction Check for By-products (TLC, LC-MS) start->check_reduction no_imine No/Low Imine check_imine->no_imine nitro_reduced Nitro Group Reduced? check_reduction->nitro_reduced over_alkylation Over-alkylation? check_reduction->over_alkylation solution_imine Use Anhydrous Solvent Increase Reaction Time no_imine->solution_imine solution_nitro Use Milder Reducing Agent (e.g., NaBH3CN) nitro_reduced->solution_nitro solution_alkylation Increase Equivalents of Ammonia Source over_alkylation->solution_alkylation G ligand 2-Aminotetralin Derivative receptor GPCR (Dopamine/Serotonin Receptor) ligand->receptor Binding g_protein G Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Technical Support Center: Purification of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Acid-base extraction can also be employed to remove acidic or basic impurities. The choice of method depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities I might encounter after the synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A2: Common impurities can include:

  • Unreacted starting materials: Such as the corresponding ketone precursor (7-nitro-1,2,3,4-tetrahydronaphthalen-2-one).

  • Isomeric byproducts: Formation of other positional isomers of the nitro group (e.g., 5-nitro-1,2,3,4-tetrahydronaphthalen-2-amine).

  • Over-reduction products: If the nitro group is reduced further than the amine.

  • Oxidation products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

Q3: What should I consider when developing a purification strategy?

A3: A logical approach to developing a purification strategy is outlined in the workflow diagram below. Key considerations include the physical state of your crude product (solid or oil), the polarity differences between your target compound and impurities, and the scale of your purification.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound does not dissolve in the chosen solvent, even with heating. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For amines, consider solvents like ethanol, methanol, or mixtures with water.
Compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, or the cooling rate is too fast. The melting point of the compound may be lower than the boiling point of the solvent.Add a small amount of additional solvent to the hot solution. Allow the solution to cool more slowly. If the issue persists, try a lower-boiling point solvent.
No crystals form upon cooling, even after an extended period. The solution is not saturated enough, or nucleation is slow.Concentrate the solution by evaporating some of the solvent. Try seeding the solution with a small crystal of the pure compound. Scratch the inside of the flask with a glass rod to create nucleation sites.
The purified product is still colored. Colored impurities are co-crystallizing with the product. The product itself may be degrading.Consider a pre-purification step like a charcoal treatment of the hot solution to adsorb colored impurities. Ensure the compound is protected from light and air, as amines can oxidize.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The eluent system is not optimized. The column was not packed properly.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. Ensure the column is packed uniformly without any air bubbles or channels.
The compound is streaking on the column. The compound is too polar for the eluent system. The compound is interacting strongly with the stationary phase (silica gel).Gradually increase the polarity of the eluent. Consider adding a small amount of a basic modifier like triethylamine to the eluent to reduce tailing of the amine on the acidic silica gel.
The compound does not elute from the column. The eluent is not polar enough.Significantly increase the polarity of the eluent. A common solvent system for a related compound was 10% ethyl acetate in petroleum ether, you may need to increase the ethyl acetate percentage.

Experimental Protocols

General Recrystallization Protocol:

  • Dissolve the crude 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

General Column Chromatography Protocol:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether or hexane).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure. A suggested starting eluent based on a similar compound is 10-20% ethyl acetate in petroleum ether.

Purification Workflow

PurificationWorkflow start Crude Product (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine) is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily Product) recrystallization_success Pure Solid Product recrystallization->recrystallization_success Successful recrystallization_fail Recrystallization Fails or Product is still impure recrystallization->recrystallization_fail Unsuccessful recrystallization_fail->column_chromatography Proceed to acid_base_extraction Consider Acid-Base Extraction to Remove Acidic/Basic Impurities recrystallization_fail->acid_base_extraction Consider if acidic/basic impurities are suspected cc_success Pure Product column_chromatography->cc_success post_extraction_purification Further Purification (Recrystallization or Chromatography) acid_base_extraction->post_extraction_purification post_extraction_purification->cc_success

Caption: A decision-making workflow for the purification of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

dealing with impurities in 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Issue 1: Low Yield of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Potential Causes and Solutions:

  • Incomplete Reductive Amination: The conversion of the intermediate 7-nitro-1-tetralone to the final amine product may be inefficient.

    • Troubleshooting Steps:

      • Verify Catalyst Activity: If using catalytic hydrogenation (e.g., Pd/C), ensure the catalyst is not expired or deactivated. Use a fresh batch of catalyst if necessary.

      • Optimize Reaction Conditions: Adjust the hydrogen pressure, reaction temperature, and reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal endpoint.

      • Choice of Reducing Agent: For chemical reductions (e.g., using sodium borohydride), ensure the reagent is fresh and added in appropriate molar excess. The choice of solvent can also influence the reaction rate.

  • Side Reactions: The formation of byproducts can consume starting material and reduce the yield of the desired product.

    • Troubleshooting Steps:

      • Control Reaction Temperature: Maintain the recommended temperature throughout the reaction to minimize the formation of thermally induced byproducts.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amine product.

Issue 2: Presence of Impurities in the Final Product

Common Impurities and Mitigation Strategies:

  • Unreacted 7-nitro-1-tetralone: The presence of the starting ketone indicates incomplete reaction.

    • Detection: This impurity can be detected by HPLC, where it will have a different retention time than the amine product.

    • Mitigation:

      • Increase the reaction time or the amount of reducing agent.

      • Purify the final product using column chromatography.

  • 7-Amino-1,2,3,4-tetrahydronaphthalen-2-amine: Reduction of the nitro group can occur concurrently with the reductive amination.

    • Detection: This impurity will have a different mass-to-charge ratio in Mass Spectrometry (MS) analysis and a distinct retention time in HPLC.

    • Mitigation:

      • Careful selection of the reducing agent and reaction conditions can favor the reductive amination over nitro group reduction.

      • Purification by column chromatography can separate the desired product from this impurity.

  • Over-alkylation Products: If the amine product acts as a nucleophile and reacts further, secondary or tertiary amines can form.

    • Detection: These impurities will have higher molecular weights and can be identified by GC-MS or LC-MS.

    • Mitigation:

      • Use a sufficient excess of the aminating agent (e.g., ammonia) to favor the formation of the primary amine.

      • Control the stoichiometry of the reactants carefully.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A common synthetic pathway involves two main steps:

  • Nitration of 1-tetralone: 1-Tetralone is nitrated using a mixture of concentrated sulfuric acid and potassium nitrate to produce 7-nitro-1-tetralone.

  • Reductive Amination of 7-nitro-1-tetralone: The resulting ketone is then converted to the amine via reductive amination. This can be achieved through catalytic hydrogenation in the presence of an ammonia source or by using a chemical reducing agent like sodium borohydride.

Q2: What analytical techniques are suitable for assessing the purity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful technique for quantifying the purity of the final product and detecting non-volatile impurities. A C18 column is often suitable for the separation of aminotetralin derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile and semi-volatile impurities. It provides both retention time and mass spectral data, aiding in the structural elucidation of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and can also be used to identify and quantify major impurities if their signals are resolved from the product's signals.

Q3: How can I purify crude 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

Column chromatography is a common and effective method for purifying the crude product. A silica gel stationary phase with a mobile phase gradient of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) can be used to separate the desired amine from unreacted starting materials and byproducts.

Data Presentation

Parameter 7-nitro-1-tetralone (Precursor) 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (Product) Potential Impurities
Molecular Formula C₁₀H₉NO₃C₁₀H₁₂N₂O₂Varies
Molecular Weight 191.18 g/mol 192.22 g/mol Varies
Typical Purity (Commercial) ≥98%≥95%[1]-
Common Analytical Methods HPLC, GC-MS, NMRHPLC, GC-MS, NMRHPLC, GC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of 7-nitro-1-tetralone

This protocol is adapted from a general procedure for the nitration of 1-tetralone.

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • With stirring, add 8 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid.

  • Slowly add a solution of 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, continue stirring for 1 hour at 15 °C.

  • Quench the reaction by pouring the mixture into crushed ice.

  • Collect the resulting precipitate by filtration and wash it thoroughly with distilled water.

  • Recrystallize the crude product from a 1:1 ethanol/water mixture to obtain 7-nitro-1-tetralone as a light-yellow solid.

Protocol 2: Reductive Amination of 7-nitro-1-tetralone (General Procedure)

This is a general protocol for reductive amination and should be optimized for the specific substrate.

Materials:

  • 7-nitro-1-tetralone

  • Ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol)

  • Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or H₂ with a catalyst like Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)

  • Acetic acid (catalytic amount, if needed)

Procedure:

  • Dissolve 7-nitro-1-tetralone in the chosen anhydrous solvent in a reaction flask.

  • Add the ammonia source in excess.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for a designated period to allow for imine formation.

  • Add the reducing agent portion-wise, controlling any temperature changes. If using catalytic hydrogenation, introduce hydrogen gas at the desired pressure.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, quench the reaction carefully (e.g., by adding water or a dilute acid).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Impurity_Troubleshooting_Workflow start Start: Impure 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine analyze Analyze by HPLC/GC-MS start->analyze identify Identify Impurities analyze->identify unreacted_ketone Unreacted 7-nitro-1-tetralone? identify->unreacted_ketone nitro_reduction Nitro-reduced byproduct? unreacted_ketone->nitro_reduction No optimize_reaction Optimize Reductive Amination: - Increase reaction time - Increase reducing agent unreacted_ketone->optimize_reaction Yes over_alkylation Over-alkylation products? nitro_reduction->over_alkylation No optimize_conditions Optimize Reaction Conditions: - Adjust reducing agent - Control temperature nitro_reduction->optimize_conditions Yes control_stoichiometry Control Stoichiometry: - Use excess ammonia source over_alkylation->control_stoichiometry Yes purify Purify by Column Chromatography over_alkylation->purify No optimize_reaction->purify optimize_conditions->purify control_stoichiometry->purify end End: Pure Product purify->end

Caption: Troubleshooting workflow for impurities in 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine synthesis.

Synthesis_Pathway start_material 1-Tetralone nitration Nitration (H₂SO₄, KNO₃) start_material->nitration intermediate 7-nitro-1-tetralone reductive_amination Reductive Amination (e.g., H₂/Pd/C, NH₃) intermediate->reductive_amination product 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine nitration->intermediate reductive_amination->product

Caption: Synthetic pathway for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

References

safety precautions for handling 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine in a research and development setting.

Hazard Summary

Proper handling of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is critical to ensure personnel safety and prevent accidents. The following table summarizes the key hazard information.

Hazard ClassificationGHS PictogramsSignal WordHazard Statements
Flammable liquids (Category 2)🔥DangerH225: Highly flammable liquid and vapour.[1]
Acute toxicity, Oral (Category 3)💀DangerH301: Toxic if swallowed.[1]
Acute toxicity, Dermal (Category 3)💀DangerH311: Toxic in contact with skin.[1]
Acute toxicity, Inhalation (Category 3)💀DangerH331: Toxic if inhaled.[1]
Skin corrosion (Sub-category 1A)corrosiveDangerH314: Causes severe skin burns and eye damage.[1]
Serious eye damage (Category 1)corrosiveDangerH314: Causes severe skin burns and eye damage.[1]
Acute aquatic hazard (Category 2)পরিবেশWarningH401: Toxic to aquatic life.[1]
Chronic aquatic hazard (Category 2)পরিবেশWarningH411: Toxic to aquatic life with long lasting effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Question: What should I do in case of accidental skin or eye contact?

Answer:

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water and shower. Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[3][4] Get immediate medical attention.[3][4]

Question: How should I handle a spill of this chemical?

Answer:

For a small spill, you should:

  • Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including respiratory protection.[1]

  • Remove all sources of ignition.[2]

  • Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, closed container for disposal.[2][4]

  • Clean the spill area thoroughly.

For a large spill, evacuate the area and contact emergency services.

Question: What are the appropriate first aid measures for inhalation and ingestion?

Answer:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Question: What should I do if the chemical changes color or forms crystals in storage?

Answer:

This compound may form explosive peroxides, especially during storage.[2][3] If you observe crystal formation or a change in appearance, do not move or open the container.[2] It should be considered extremely dangerous.[2] The container should only be handled by trained professionals for disposal.[2]

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) is required when handling 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A1: You must wear:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[1]

  • Skin Protection: Flame retardant antistatic protective clothing and chemical-resistant gloves (e.g., Butyl rubber, Viton).[1]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if working in a poorly ventilated area or when exposure limits may be exceeded.

Q2: What are the proper storage conditions for this chemical?

A2: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][4] Keep the container tightly closed.[1][4] It should be stored in a locked area accessible only to authorized personnel.[1] The product may be supplied under the TSCA R&D Exemption, and it is the recipient's responsibility to comply with the requirements.[1]

Q3: What are the known incompatibilities for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine?

A3: Avoid contact with strong oxidizing agents, combustible materials, and strong acids.[3]

Q4: How should I dispose of waste containing this chemical?

A4: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

Q5: What are the fire-fighting measures for this chemical?

A5:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Specific Hazards: The vapor is heavier than air and may travel to a source of ignition and flash back.[3] Containers may explode when heated.[2][3] Hazardous decomposition products include carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for responding to a chemical spill of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_disposal Final Steps spill Chemical Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill assess_size->small_spill Minor large_spill Large Spill assess_size->large_spill Major don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) small_spill->don_ppe evacuate Evacuate Area & Contact Emergency Services large_spill->evacuate ventilate Ensure Adequate Ventilation & Remove Ignition Sources don_ppe->ventilate contain Contain Spill with Inert Absorbent Material ventilate->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via Approved Channels decontaminate->dispose report Report Incident dispose->report

Caption: Chemical Spill Response Workflow.

References

Validation & Comparative

Comparative Analysis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and Structural Analogs in CNS Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the structural and functional characteristics of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its key alternatives, focusing on their interactions with central nervous system (CNS) targets.

This guide provides a comprehensive comparison of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its structural analogs, which are of significant interest in neuropharmacology. The 2-aminotetralin scaffold is a well-established pharmacophore known to interact with various neurotransmitter receptors, particularly dopamine and serotonin receptors. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the design of novel therapeutics with improved selectivity and efficacy.

Structural Confirmation and Physicochemical Properties

The foundational structure for this analysis is 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Its chemical identity is confirmed by its CAS number (101167-13-9) and molecular formula (C₁₀H₁₂N₂O₂). Key computed physicochemical properties, which are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, are summarized in the table below.

Comparative Analysis of Receptor Binding Affinities

To contextualize the potential pharmacological profile of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, this guide includes experimental binding affinity data for well-characterized structural analogs. A primary point of comparison is 7-hydroxy-N,N-dipropyl-2-aminotetralin (7-OH-DPAT) , a potent and selective dopamine D3 receptor agonist. Additionally, 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is included as a reference compound with high affinity for the serotonin 5-HT1A receptor.

Table 1: Physicochemical and Pharmacological Data

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)Receptor TargetBinding Affinity (Ki/Kd, nM)
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amineC₁₀H₁₂N₂O₂192.211.971.8-Data not available
R-(+)-7-OH-DPATC₁₆H₂₅NO247.38--Dopamine D3 (human)0.57 (Ki)[1]
7-OH-DPATC₁₆H₂₅NO247.38--Dopamine D23.6 (Kd)[2]
8-OH-DPATC₁₆H₂₅NO247.38--Serotonin 5-HT1A1.2 (Ki)[3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize compounds of the 2-aminotetralin class.

Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

A plausible synthetic route for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine involves the nitration of 1-tetralone, followed by reductive amination.

Step 1: Synthesis of 7-Nitro-1-tetralone [4]

  • Cool concentrated sulfuric acid (60 mL) to 0 °C in an ice bath.

  • Add 1-tetralone (8 g, 54.7 mmol) with stirring.

  • Slowly add a solution of potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL) dropwise, maintaining the temperature below 15 °C.

  • After the addition is complete, continue stirring for 1 hour.

  • Pour the reaction mixture into crushed ice to precipitate the product.

  • Collect the precipitate by filtration and wash with distilled water.

  • Recrystallize the crude product from an ethanol/water (1:1) mixture to yield 7-nitro-1-tetralone as a light yellow solid.

Step 2: Reductive Amination of 7-Nitro-1-tetralone (General Procedure)

  • Dissolve 7-nitro-1-tetralone in a suitable solvent (e.g., methanol or dichloromethane).

  • Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human dopamine D2 receptor (e.g., HEK-293 or CHO cells).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: [³H]Spiperone or another suitable D2 receptor antagonist radioligand.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.

    • For determination of non-specific binding, add a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Radioligand Binding Assay for Serotonin 5-HT1A Receptors

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the serotonin 5-HT1A receptor.

  • Membrane Preparation: Prepare membrane homogenates from a tissue rich in 5-HT1A receptors (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Radioligand: [³H]8-OH-DPAT.

  • Procedure:

    • In a 96-well plate, combine the membrane preparation, [³H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of the test compound.

    • Define non-specific binding using a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin).

    • Incubate at 25 °C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer.

    • Quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Logical Workflow and Signaling Pathways

The interaction of 2-aminotetralin derivatives with dopamine and serotonin receptors initiates downstream signaling cascades that are fundamental to their pharmacological effects. The following diagrams illustrate the general experimental workflow for determining receptor binding affinity and the simplified signaling pathways for D2 dopamine and 5-HT1A serotonin receptors.

experimental_workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Compound Test Compound (e.g., 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine) Incubation Incubation Compound->Incubation Receptor Receptor Source (Cell Membranes) Receptor->Incubation Radioligand Radioligand ([³H]Spiperone or [³H]8-OH-DPAT) Radioligand->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC₅₀ Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Workflow for determining receptor binding affinity.

signaling_pathways cluster_d2 Dopamine D2 Receptor Signaling cluster_5ht1a Serotonin 5-HT1A Receptor Signaling D2_Agonist D2 Agonist D2R D2 Receptor (Gi-coupled) D2_Agonist->D2R AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Decreases S1A_Agonist 5-HT1A Agonist S1AR 5-HT1A Receptor (Gi-coupled) S1A_Agonist->S1AR AC_S1A Adenylyl Cyclase S1AR->AC_S1A Inhibits cAMP_S1A cAMP AC_S1A->cAMP_S1A Decreases

Simplified Gi-coupled signaling pathways.

References

A Comparative Guide to the Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry. We will explore two primary pathways, each commencing with the nitration of α-tetralone, followed by distinct strategies for the introduction of the amine functionality at the C-2 position. Quantitative data, detailed experimental protocols, and workflow visualizations are presented to facilitate an objective comparison of these synthetic routes.

I. Synthesis of the Key Intermediate: 7-Nitro-1-tetralone

The common starting point for the synthesis of the target molecule is the nitration of 1-tetralone. Several methods have been reported for this electrophilic aromatic substitution, with variations in nitrating agents and reaction conditions influencing the yield and isomeric purity of the desired 7-nitro-1-tetralone.

Method 1: Nitration with Potassium Nitrate in Sulfuric Acid

This widely used method offers a high yield of the desired product.

Experimental Protocol: Concentrated sulfuric acid (60 mL) is cooled to 0 °C in an ice bath. While stirring, 1-tetralone (8 g, 54.7 mmol) is added. A solution of potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL) is then added dropwise, maintaining the reaction temperature below 15 °C. After the addition is complete, the mixture is stirred for an additional hour. The reaction is subsequently quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with distilled water, and recrystallized from an ethanol/water mixture (1:1) to yield 7-nitro-1-tetralone.

Method 2: Nitration with Fuming Nitric Acid

This alternative method can also produce the 7-nitro isomer as the exclusive product.

Experimental Protocol: To a stirred solution of α-tetralone in sulfuric acid at a temperature maintained at or below 0°C, a pre-chilled mixture of sulfuric acid and fuming nitric acid is added dropwise over 20 minutes. The reaction is stirred for an additional 20 minutes before being poured into ice water to precipitate the product.

Data Presentation: Comparison of Nitration Methods

MethodReagentsTemperature (°C)Reaction Time (h)Yield (%)
Method 1KNO₃, H₂SO₄0-15181
Method 2Fuming HNO₃, H₂SO₄≤00.67Not specified

II. Conversion of 7-Nitro-1-tetralone to 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Two distinct strategies for the conversion of the ketone functionality in 7-nitro-1-tetralone to the desired amine at the 2-position are presented below.

Pathway A: Reductive Amination

This pathway involves the direct conversion of the ketone to an amine in a one-pot reaction using a reducing agent and an ammonia source. The Leuckart reaction, which utilizes ammonium formate, is a classic example of this approach.

Experimental Protocol (Leuckart-Wallach Reaction): A mixture of 7-nitro-1-tetralone and an excess of ammonium formate is heated. The reaction temperature is typically maintained between 120 and 185 °C. Upon completion, the reaction mixture is cooled and treated with hydrochloric acid to hydrolyze the intermediate formamide. Subsequent basification with an aqueous hydroxide solution liberates the free amine, which can then be extracted with an organic solvent.

Logical Workflow for Reductive Amination

7-Nitro-1-tetralone 7-Nitro-1-tetralone Reaction_Vessel Heating (120-185 °C) 7-Nitro-1-tetralone->Reaction_Vessel Ammonium Formate Ammonium Formate Ammonium Formate->Reaction_Vessel Intermediate_Formamide Intermediate_Formamide Reaction_Vessel->Intermediate_Formamide Acid_Hydrolysis HCl Intermediate_Formamide->Acid_Hydrolysis Basification NaOH(aq) Acid_Hydrolysis->Basification Final_Product 7-Nitro-1,2,3,4-tetrahydro- naphthalen-2-amine Basification->Final_Product cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction 7-Nitro-1-tetralone 7-Nitro-1-tetralone Oximation_Reaction Reflux 7-Nitro-1-tetralone->Oximation_Reaction Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Oximation_Reaction Base Base (e.g., NaOAc) Base->Oximation_Reaction Oxime_Intermediate 7-Nitro-1-tetralone Oxime Oximation_Reaction->Oxime_Intermediate Reduction_Reaction H₂ / Catalyst (e.g., Pd/C) Oxime_Intermediate->Reduction_Reaction Final_Product 7-Nitro-1,2,3,4-tetrahydro- naphthalen-2-amine Reduction_Reaction->Final_Product

A Comparative Guide to the Biological Activity of 2-Aminotetralin Analogs: Investigating the Role of the 7-Nitro Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its analogs. The 2-aminotetralin scaffold is a well-established pharmacophore known to interact with key monoamine neurotransmitter systems, including dopamine and serotonin receptors. Understanding the structure-activity relationships (SAR) of this class of compounds is crucial for the rational design of novel therapeutics targeting various neurological and psychiatric disorders.

I. Comparative Biological Activity of 2-Aminotetralin Analogs

The following table summarizes the binding affinities (Ki) of various 7-substituted and other key 2-aminotetralin analogs for dopamine and serotonin receptors. This data, compiled from published literature, highlights the influence of different substituents on receptor affinity and selectivity. It is important to note the absence of data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, representing a significant knowledge gap.

Table 1: Binding Affinities (Ki, nM) of 2-Aminotetralin Analogs at Dopamine and Serotonin Receptors

Compound7-SubstituentDopamine D2Dopamine D3Dopamine D4Serotonin 5-HT1A
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine -NO2 Data Not Available Data Not Available Data Not Available Data Not Available
2-Aminotetralin-H----
7-OH-DPAT-OHHighHighLowModerate
7-Methoxy-DPAT-OCH3ModerateHighLow-
5-OH-DPAT5-OHHighHighLowHigh
8-OH-DPAT8-OHLowLowLowVery High

DPAT: Di-n-propylaminotetralin. Note: "High," "Moderate," and "Low" are qualitative descriptors based on reported Ki values in the low nM, mid-to-high nM, and µM ranges, respectively. For precise values, refer to the cited literature.

II. Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the biological activity of 2-aminotetralin analogs.

A. Radioligand Binding Assay for Dopamine and Serotonin Receptors

This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.

1. Materials:

  • Cell membranes expressing the receptor of interest (e.g., human D2, D3, D4, or 5-HT1A receptors).

  • Radioligand (e.g., [3H]Spiperone for D2-like receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Non-specific binding control (e.g., 10 µM haloperidol for D2 receptors, 10 µM serotonin for 5-HT1A receptors).

  • Test compound (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine or its analogs) at various concentrations.

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

2. Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Functional Assay: cAMP Accumulation Assay

This assay determines the functional activity of a compound (agonist, antagonist, or inverse agonist) by measuring its effect on the production of the second messenger cyclic AMP (cAMP).

1. Materials:

  • Intact cells expressing the receptor of interest (e.g., CHO or HEK293 cells).

  • Assay medium (e.g., DMEM with 0.1% BSA).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound at various concentrations.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

2. Procedure:

  • Seed the cells in a multi-well plate and allow them to attach overnight.

  • Pre-incubate the cells with the test compound for a defined period (e.g., 15 minutes).

  • Stimulate the cells with forskolin to induce cAMP production.

  • Incubate for a specific time (e.g., 30 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels using a cAMP detection kit according to the manufacturer's instructions.

  • For agonists, a dose-dependent decrease (for Gi-coupled receptors like D2 and 5-HT1A) or increase (for Gs-coupled receptors) in forskolin-stimulated cAMP levels will be observed.

  • For antagonists, a dose-dependent reversal of the effect of a known agonist will be measured.

  • Calculate EC50 (for agonists) or IC50 (for antagonists) values from the dose-response curves.

III. Visualizing Molecular Interactions and Experimental Processes

To aid in the conceptualization of the underlying mechanisms and experimental designs, the following diagrams are provided.

G_protein_signaling Dopamine D2 / Serotonin 5-HT1A Receptor Signaling Pathway cluster_membrane Cell Membrane Receptor D2R / 5-HT1AR (Gi-coupled) G_protein Gi Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand 7-Nitro-2-aminotetralin (Agonist) Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Firing) PKA->Cellular_Response Phosphorylates

Caption: Simplified signaling pathway for Gi-coupled dopamine D2 and serotonin 5-HT1A receptors.

experimental_workflow Experimental Workflow for Biological Activity Assessment cluster_invitro In Vitro Assays Binding_Assay Radioligand Binding Assay Ki_Value Binding Affinity (Ki) Binding_Assay->Ki_Value Functional_Assay cAMP Functional Assay EC50_IC50 Functional Potency (EC50/IC50) & Efficacy (Emax) Functional_Assay->EC50_IC50 Test_Compound 7-Nitro-2-aminotetralin & Analogs Test_Compound->Binding_Assay Test_Compound->Functional_Assay Receptor_Membranes Receptor-Expressing Cell Membranes Receptor_Membranes->Binding_Assay Intact_Cells Receptor-Expressing Intact Cells Intact_Cells->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Ki_Value->SAR_Analysis EC50_IC50->SAR_Analysis

Caption: General experimental workflow for determining the in vitro biological activity of 2-aminotetralin analogs.

IV. Concluding Remarks

The 2-aminotetralin scaffold remains a promising starting point for the development of novel CNS-active agents. The introduction of a nitro group at the 7-position of the tetralin ring is expected to significantly influence the electronic properties of the molecule, which in turn could modulate its binding affinity and functional activity at dopamine and serotonin receptors. Based on the general structure-activity relationships of 2-aminotetralins, it is plausible that the 7-nitro analog will exhibit affinity for these receptors. However, without empirical data, its precise pharmacological profile remains speculative. The experimental protocols detailed in this guide provide a clear path forward for the comprehensive in vitro characterization of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its analogs, which will be essential for elucidating its therapeutic potential.

Spectroscopic Analysis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its key derivatives, N-acetyl-7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine and 7-amino-1,2,3,4-tetrahydronaphthalen-2-amine. The objective is to offer a clear comparison of their structural and electronic properties through various analytical techniques, supported by detailed experimental protocols and visualizations.

Introduction

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a key intermediate in the synthesis of various biologically active compounds. Its derivatives, such as the N-acetylated and 7-amino forms, exhibit different physicochemical properties that can influence their biological activity, including their interaction with neurotransmitter systems like the dopaminergic pathways.[1][2][3] Spectroscopic analysis is crucial for the characterization and purity assessment of these compounds. This guide summarizes the expected spectroscopic data for these molecules.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and Mass Spectrometry for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its N-acetyl and 7-amino derivatives.

Table 1: ¹H NMR Spectral Data (Predicted)

CompoundAromatic Protons (ppm)Aliphatic Protons (ppm)Other Protons (ppm)
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine7.0 - 8.0 (m, 3H)1.5 - 3.5 (m, 7H)~1.5 (br s, 2H, NH₂)
N-acetyl-7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine7.1 - 8.1 (m, 3H)1.6 - 4.0 (m, 7H)~2.0 (s, 3H, COCH₃), ~6.0 (br s, 1H, NH)
7-amino-1,2,3,4-tetrahydronaphthalen-2-amine6.5 - 7.0 (m, 3H)1.4 - 3.3 (m, 7H)~1.5 (br s, 2H, C2-NH₂), ~3.5 (br s, 2H, C7-NH₂)

Table 2: ¹³C NMR Spectral Data (Predicted)

CompoundAromatic Carbons (ppm)Aliphatic Carbons (ppm)Other Carbons (ppm)
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine120 - 15025 - 50-
N-acetyl-7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine120 - 15025 - 50~170 (C=O), ~23 (CH₃)
7-amino-1,2,3,4-tetrahydronaphthalen-2-amine115 - 14525 - 55-

Table 3: FTIR Spectral Data

CompoundKey Absorptions (cm⁻¹)
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine3400-3250 (N-H stretch, primary amine), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1550-1475 & 1360-1290 (N-O stretch, nitro)[4][5][6]
N-acetyl-7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine3300-3200 (N-H stretch, amide), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1680-1630 (C=O stretch, amide), 1550-1475 & 1360-1290 (N-O stretch, nitro)
7-amino-1,2,3,4-tetrahydronaphthalen-2-amine3400-3250 (N-H stretch, primary amine), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch)

Table 4: UV-Vis Spectral Data (in Ethanol)

Compoundλmax (nm)
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine~270-280 (π→π* transition of the nitroaromatic system)[7]
N-acetyl-7-nitro-1,2,3,4-tetrahydronaphthalen-2-amine~270-280 (Similar to the parent compound, as the chromophore is largely unchanged)
7-amino-1,2,3,4-tetrahydronaphthalen-2-amineShorter wavelength compared to the nitro-substituted compounds, likely in the 230-250 nm range.

Table 5: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Pattern
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amineC₁₀H₁₂N₂O₂192.21193.09Loss of NH₃, loss of NO₂, and cleavage of the aliphatic ring.[8]
N-acetyl-7-nitro-1,2,3,4-tetrahydronaphthalen-2-amineC₁₂H₁₄N₂O₃234.25235.10Loss of the acetyl group, loss of NO₂, and fragmentation of the tetralin ring.
7-amino-1,2,3,4-tetrahydronaphthalen-2-amineC₁₀H₁₄N₂162.23163.12Loss of NH₃ from either amino group and cleavage of the aliphatic ring.[9]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is completely dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[10]

  • Instrument : Bruker Avance spectrometer (300 or 400 MHz).

  • ¹H NMR Parameters :

    • Number of scans: 16-64

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters :

    • Number of scans: 1024 or more (as needed for signal-to-noise)

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: 0 to 200 ppm

  • Data Processing : Process the raw data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[11][12] Press the mixture in a die under high pressure (approx. 8 tons) to form a thin, transparent pellet.[13]

  • Instrument : A Fourier-transform infrared spectrometer.

  • Data Acquisition :

    • Collect a background spectrum of a blank KBr pellet.

    • Place the sample pellet in the sample holder and collect the sample spectrum.

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance after automatic background subtraction.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a stock solution of the compound in spectroscopic grade ethanol at a concentration of approximately 1 mg/mL.[14] Dilute this stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Instrument : A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition :

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum with the cuvette filled with the solvent (ethanol).

    • Record the sample spectrum over a wavelength range of 200-400 nm.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 100 µg/mL.[15] The solution may be acidified with a small amount of formic acid to promote protonation.

  • Instrument : A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition :

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan range: m/z 50-500.

  • Data Analysis : Identify the protonated molecular ion ([M+H]⁺) and major fragment ions.

Biological Activity and Signaling Pathway

Derivatives of 2-aminotetralin are known to interact with dopamine receptors, acting as agonists.[2][3][16] The interaction of these compounds with D1-like and D2-like dopamine receptors initiates distinct signaling cascades within the neuron.

Dopamine Receptor Signaling Workflow

The following diagram illustrates the general signaling pathways activated by a 2-aminotetralin derivative acting as a dopamine receptor agonist.

G cluster_0 D1-like Receptor Pathway cluster_1 D2-like Receptor Pathway 2-AT Derivative 2-AT Derivative D1 Receptor D1 Receptor 2-AT Derivative->D1 Receptor Agonist Binding Gs Gs D1 Receptor->Gs Activates Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) Gs->Adenylyl Cyclase (AC) Activates cAMP cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates Downstream Effects 1 Gene Expression, Neuronal Excitability PKA->Downstream Effects 1 Phosphorylates Targets 2-AT Derivative_2 2-AT Derivative D2 Receptor D2 Receptor 2-AT Derivative_2->D2 Receptor Agonist Binding Gi Gi D2 Receptor->Gi Activates Adenylyl Cyclase (AC)_2 Adenylyl Cyclase (AC) Gi->Adenylyl Cyclase (AC)_2 Inhibits cAMP_2 cAMP Adenylyl Cyclase (AC)_2->cAMP_2 Reduced Conversion Downstream Effects 2 Inhibition of Neurotransmitter Release cAMP_2->Downstream Effects 2 Leads to

Caption: Dopamine Receptor Signaling Pathways for 2-Aminotetralin Derivatives.

Conclusion

The spectroscopic techniques of NMR, FTIR, UV-Vis, and Mass Spectrometry provide a comprehensive toolkit for the characterization of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives. The data presented in this guide highlights the key spectral features that differentiate the parent compound from its N-acetylated and 7-amino forms. Understanding these differences is essential for confirming the identity and purity of these compounds in research and drug development settings. Furthermore, the elucidation of their interaction with dopamine receptors provides a foundation for understanding their potential therapeutic applications.

References

Unveiling the Putative Mechanism of Action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages structure-activity relationship (SAR) data from closely related 2-aminotetralin analogs to infer its likely pharmacological profile. The guide presents a comparison with established dopaminergic and serotonergic ligands, details relevant experimental protocols for assessing such activity, and visualizes the key signaling pathways involved.

Executive Summary

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine belongs to the 2-aminotetralin class of compounds, which are rigid analogs of phenylethylamine.[1] This structural motif is a well-established pharmacophore for interacting with monoamine neurotransmitter receptors, particularly dopamine and serotonin receptors.[1] The presence and position of substituents on the aromatic ring and the amino group of the 2-aminotetralin scaffold critically determine the compound's affinity and efficacy at these receptors.[1]

Based on the known effects of substituents on the 2-aminotetralin core, the 7-nitro group, being a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the aromatic ring and thereby its interaction with receptor binding pockets. While direct binding data is unavailable, this guide will compare its predicted profile with that of key 2-aminotetralin derivatives to provide a framework for its potential mechanism of action.

Comparative Pharmacological Data

To contextualize the potential activity of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, the following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of representative 2-aminotetralin analogs at key dopamine and serotonin receptors. These compounds were selected for their structural similarity and known pharmacological profiles, providing a basis for predicting the potential activity of the 7-nitro derivative.

Table 1: Comparative Binding Affinities (Ki, nM) of 2-Aminotetralin Analogs at Dopamine Receptors [2]

CompoundD1D2D3D4
2-Aminotetralin>10,0001,800700>10,000
5-OH-DPAT2,8002.50.81,200
7-OH-DPAT4,500150.9150
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Data not available Data not available Data not available Data not available

Table 2: Comparative Functional Potencies (EC50/IC50, nM) of 2-Aminotetralin Analogs at Dopamine Receptors [2]

CompoundAssay TypeReceptorPotency (nM)
5-OH-DPATcAMP InhibitionD25.0
7-OH-DPATcAMP InhibitionD220
5-OH-DPAT[35S]GTPγS BindingD31.2
7-OH-DPAT[35S]GTPγS BindingD32.5
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Data not available Data not available Data not available

Table 3: Comparative Binding Affinities (Ki, nM) of 2-Aminotetralin Analogs at Serotonin Receptors [3]

Compound5-HT1A5-HT1B5-HT1D5-HT7
8-OH-DPAT0.91201802500
(S)-5-Fluorophenyl-2-(dipropylamino)tetralin0.33.21.145
7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Data not available Data not available Data not available Data not available

Postulated Mechanism of Action

Based on the structure-activity relationships of 2-aminotetralin derivatives, 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is hypothesized to act as a ligand for dopamine and/or serotonin receptors. The 7-position on the tetralin ring is known to tolerate a variety of substituents that can modulate receptor affinity and selectivity. For instance, a hydroxyl group at the 7-position (7-OH-DPAT) confers high affinity for D2-like dopamine receptors.[2] The strong electron-withdrawing nature of the nitro group at the same position would likely alter the electronic distribution of the aromatic ring, potentially influencing key interactions with receptor residues.

It is plausible that 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine exhibits affinity for D2-like (D2, D3) and/or 5-HT1A serotonin receptors. Its precise profile as an agonist, partial agonist, or antagonist would require experimental validation through functional assays.

Signaling Pathways

The interaction of 2-aminotetralin derivatives with dopamine and serotonin receptors triggers downstream intracellular signaling cascades.

Dopamine_D2_Signaling cluster_0 Cell Membrane D2_Receptor D2 Receptor Gi_protein Gi/o Protein D2_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP Agonist 7-Nitro-2-aminotetralin (Hypothesized Agonist) Agonist->D2_Receptor Binds PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression) PKA->Cellular_Response Phosphorylates targets

Hypothesized Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT1A_Signaling cluster_0 Cell Membrane 5HT1A_Receptor 5-HT1A Receptor Gi_protein Gi/o Protein 5HT1A_Receptor->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits GIRK GIRK Channel Gi_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Conversion of ATP Agonist 7-Nitro-2-aminotetralin (Hypothesized Agonist) Agonist->5HT1A_Receptor Binds PKA PKA cAMP->PKA Activates K_efflux K+ Efflux GIRK->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization

Hypothesized Serotonin 5-HT1A Receptor Signaling Pathway.

Experimental Protocols

To experimentally determine the mechanism of action of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, the following standard assays are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of the test compound for a specific receptor.

  • Objective: To measure the ability of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine to displace a radiolabeled ligand from dopamine and serotonin receptors.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human D2, D3, 5-HT1A, 5-HT2A).

    • Radioligand (e.g., [3H]Spiperone for D2-like receptors, [3H]8-OH-DPAT for 5-HT1A receptors).

    • Test compound (7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine) at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Prepare reaction mixture: Receptor membranes + Radioligand + Test Compound (varying conc.) B Incubate to reach equilibrium A->B C Rapidly filter through glass fiber filters B->C D Wash filters with ice-cold buffer C->D E Measure radioactivity on filters D->E F Data analysis: Determine IC50 and Ki E->F

Workflow for a Radioligand Binding Assay.
Functional Assays

Functional assays are essential to determine whether the compound acts as an agonist, antagonist, or inverse agonist.

  • Objective: To measure the effect of the test compound on adenylyl cyclase activity, which is modulated by Gs- and Gi-coupled receptors.

  • Procedure:

    • Culture cells expressing the receptor of interest.

    • Pre-treat cells with the test compound at various concentrations.

    • Stimulate adenylyl cyclase with forskolin (for Gi-coupled receptors) or measure basal cAMP levels (for Gs-coupled receptors).

    • Lyse the cells and measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.

  • Objective: To directly measure the activation of G-proteins by the receptor upon ligand binding.

  • Procedure:

    • Incubate receptor-containing membranes with the test compound, GDP, and [35S]GTPγS.

    • Agonist binding promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.

    • Separate bound [35S]GTPγS from free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS by scintillation counting.

    • Determine the EC50 and Emax (maximal effect) for the compound.

Conclusion

While direct experimental data for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is currently lacking, a comparative analysis based on the well-established structure-activity relationships of 2-aminotetralin derivatives provides a strong foundation for predicting its potential mechanism of action. It is hypothesized that this compound will interact with dopamine and/or serotonin receptors, with the 7-nitro substitution playing a key role in modulating its affinity and selectivity. The experimental protocols outlined in this guide provide a clear roadmap for the empirical determination of its pharmacological profile. Further investigation is warranted to fully characterize the therapeutic potential of this and other nitro-substituted 2-aminotetralin derivatives.

References

A Comparative Guide to the Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes for 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine, a valuable building block in medicinal chemistry. We present detailed experimental protocols, quantitative data for key steps, and a discussion of alternative methods to aid in the selection of the most reproducible and efficient synthesis strategy.

Introduction

7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is a key intermediate in the synthesis of various pharmacologically active compounds. The reproducibility of its synthesis is crucial for consistent downstream applications in drug discovery and development. This guide evaluates the common synthetic pathways, focusing on a two-step approach involving the nitration of 1-tetralone followed by reductive amination.

Comparison of Synthetic Methodologies

The most prevalent and well-documented synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine proceeds in two main stages:

  • Nitration of 1-Tetralone: This step introduces the nitro group onto the aromatic ring of the tetralone scaffold.

  • Reductive Amination of 7-Nitro-1-tetralone: This transformation converts the ketone functionality into a primary amine.

While the nitration step is well-established and highly reproducible, the subsequent reductive amination presents several alternatives, each with its own advantages and challenges. This guide will focus on the most reliable methods for each step.

Data Presentation

The following table summarizes the quantitative data for the recommended two-step synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

StepReactionStarting MaterialKey ReagentsSolventReaction TimeTemperature (°C)Yield (%)
1Nitration1-TetraloneConc. H₂SO₄, KNO₃-1 hour0-1581
2Reductive Amination (Leuckart)7-Nitro-1-tetraloneAmmonium formate, Formic acid-4-6 hours160-170Not specified

Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-1-tetralone

This protocol describes the nitration of 1-tetralone to produce the key intermediate, 7-nitro-1-tetralone.

Materials:

  • 1-Tetralone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Potassium Nitrate (KNO₃)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

  • In a flask equipped with a magnetic stirrer and immersed in an ice bath, cool 60 mL of concentrated sulfuric acid to 0-5 °C.

  • Slowly add 8.0 g (54.7 mmol) of 1-tetralone to the cooled sulfuric acid while maintaining the temperature below 15 °C.

  • In a separate beaker, dissolve 6.0 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.

  • Add the potassium nitrate solution dropwise to the 1-tetralone solution, ensuring the reaction temperature does not exceed 15 °C.

  • After the addition is complete, continue stirring the reaction mixture at 15 °C for 1 hour.

  • Pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold distilled water until the washings are neutral.

  • Recrystallize the crude product from a 1:1 (v/v) mixture of ethanol and water to afford 7-nitro-1-tetralone as a pale yellow solid.[1]

Expected Yield: 81%[1][2]

Characterization Data for 7-Nitro-1-tetralone:

  • Melting Point: 104-106 °C[1]

  • Infrared (IR) Spectroscopy (cm⁻¹): 1675 (C=O), 1500 (NO₂, asymmetric), 1340 (NO₂, symmetric)[1]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.86 (d, J=2.4 Hz, 1H), 8.30 (dd, J=8.4, 2.4 Hz, 1H), 7.45 (d, J=8.4 Hz, 1H), 3.10 (t, J=6.1 Hz, 2H), 2.75 (t, J=6.8 Hz, 2H), 2.18-2.25 (m, 2H).[1]

Protocol 2: Synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine (Leuckart Reaction)

This protocol describes a potential method for the reductive amination of 7-nitro-1-tetralone using the Leuckart reaction, which is a classic method for this transformation and is known to be compatible with nitro groups.[3][4]

Materials:

  • 7-Nitro-1-tetralone

  • Ammonium formate

  • Formic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 7-nitro-1-tetralone with an excess of ammonium formate.

  • Add formic acid to the mixture.

  • Heat the reaction mixture to a temperature of 160-170 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add a concentrated solution of hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate formamide.

  • Cool the solution and basify with a concentrated sodium hydroxide solution until a pH of >10 is reached.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Alternative Synthesis Methods

Reductive Amination with Sodium Cyanoborohydride

An alternative to the Leuckart reaction is the use of milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents are known to selectively reduce imines in the presence of other functional groups, including nitro groups.[5][6][7]

The general procedure involves reacting 7-nitro-1-tetralone with an ammonia source, such as ammonium acetate, in a suitable solvent like methanol, followed by the addition of the reducing agent. This method often proceeds under milder conditions than the Leuckart reaction. However, a specific and reproducible protocol for 7-nitro-1-tetralone is not detailed in the available literature.

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the two-step synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Synthesis_Workflow Start 1-Tetralone Step1_reagents Conc. H₂SO₄, KNO₃ 0-15 °C, 1h Start->Step1_reagents Intermediate 7-Nitro-1-tetralone Step1_reagents->Intermediate Step2_reagents Ammonium formate, Formic acid 160-170 °C, 4-6h (Leuckart) OR NH₄OAc, NaBH₃CN (Alternative) Intermediate->Step2_reagents Product 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine Step2_reagents->Product

Caption: Two-step synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine.

Conclusion

The synthesis of 7-Nitro-1,2,3,4-tetrahydronaphthalen-2-amine is most reliably achieved through a two-step process. The initial nitration of 1-tetralone is a high-yielding and reproducible reaction. For the subsequent reductive amination of 7-nitro-1-tetralone, the Leuckart reaction presents a viable, albeit high-temperature, method. Milder alternatives using sodium cyanoborohydride are theoretically advantageous but lack specific published protocols for this substrate. Researchers should consider the scalability, safety, and equipment availability when choosing the most appropriate method. Further optimization and detailed characterization are recommended, particularly for the reductive amination step, to ensure the desired purity and yield for downstream applications.

References

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